Deacetylxylopic acid
Description
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Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,5R,9S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14?,15?,16-,18-,19-,20-/m1/s1 |
InChI Key |
GVGJRXSJJHLPGZ-NHZTXTNJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Deacetylxylopic Acid: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deacetylxylopic acid, a naturally occurring diterpenoid, with a focus on its natural sources and the methodologies for its isolation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a kaurane (B74193) diterpenoid with the molecular formula C20H30O3.[1] Diterpenoids of this class are known for their diverse and potent biological activities, making them attractive candidates for drug discovery and development. Understanding the natural availability and efficient extraction of this compound is a critical first step in harnessing its therapeutic potential.
Natural Sources
The primary documented natural source of this compound is the herb Nouelia insignis, a plant belonging to the Asteraceae family.[1][2]
A closely related and more extensively studied compound is xylopic acid (ent-15-β-acetyloxy-kaur-16-en-19-oic acid), which is the acetylated form of this compound. Xylopic acid is a major constituent of the fruits of Xylopia aethiopica, a plant commonly found in Africa and belonging to the Annonaceae family.[3][4][5] The structural similarity between these two compounds suggests that the isolation methodologies for xylopic acid can be adapted for this compound.
Experimental Protocols: Isolation of Kaurane Diterpenes
While a specific, detailed protocol for the isolation of this compound from Nouelia insignis is not extensively documented in publicly available literature, the following procedure for the isolation of the structurally similar xylopic acid from Xylopia aethiopica provides a robust and adaptable methodology.
General Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of kaurane diterpenes like this compound from a plant source.
Caption: A flowchart illustrating the key steps in the isolation and purification of this compound from its natural source.
Detailed Protocol for Isolation of Xylopic Acid from Xylopia aethiopica
This protocol is adapted from methodologies reported for the isolation of xylopic acid and can serve as a starting point for the extraction of this compound.[4][6]
3.2.1. Plant Material Preparation
-
Obtain dried fruits of Xylopia aethiopica.
-
Pulverize the dried fruits into a coarse powder using a hammer mill or a suitable grinder.
3.2.2. Extraction
-
Weigh the powdered plant material (e.g., 1 kg).
-
Perform exhaustive extraction using cold maceration with petroleum ether for 72 hours. This process should be repeated twice.
-
Alternatively, Soxhlet extraction with hexane (B92381) can be employed.[7]
3.2.3. Concentration and Crystallization
-
Combine the petroleum ether extracts and concentrate them using a rotary evaporator at a temperature of 60°C.
-
Allow the concentrated extract to stand for a minimum of three days to facilitate the deposition of crude crystals.
-
To enhance crystallization, a small volume of ethyl acetate (B1210297) can be added to the concentrate, which is then allowed to stand for five days.[4]
3.2.4. Purification
-
Wash the resulting crystals with cold petroleum ether to remove soluble impurities.
-
Purify the crude crystals by recrystallization. This can be achieved by dissolving the crystals in a minimal amount of hot 96% (v/v) ethanol (B145695) and allowing them to slowly cool, leading to the formation of pure crystals.[4]
3.2.5. Purity Confirmation
-
The purity of the isolated compound can be confirmed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by determining its melting point.
Quantitative Data
The following table summarizes the available quantitative data related to this compound and the isolation of the related xylopic acid.
| Parameter | Value | Source |
| This compound | ||
| Molecular Formula | C20H30O3 | [1] |
| Molecular Weight | 318.5 g/mol | [1] |
| Purity (Commercial Standard) | 98.5% | [1] |
| Xylopic Acid Isolation | ||
| Yield from Xylopia aethiopica | 1.36% w/w | [6] |
Potential Signaling Pathways of this compound
While specific signaling pathways for this compound are yet to be fully elucidated, its classification as an ent-kaurane diterpene allows for informed hypotheses based on the known biological activities of this compound class. Ent-kaurane diterpenoids have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
The diagram below illustrates a generalized signaling pathway that may be modulated by ent-kaurane diterpenes, and potentially by this compound.
Caption: A diagram representing the potential signaling pathways modulated by ent-kaurene diterpenes, leading to various therapeutic effects.
Conclusion
This compound, sourced from Nouelia insignis, represents a promising natural product for further investigation. While detailed isolation protocols for this specific compound are not widely available, established methodologies for the structurally similar xylopic acid from Xylopia aethiopica provide a solid foundation for its extraction and purification. The potential for this compound to modulate key signaling pathways involved in inflammation and cancer warrants further research to unlock its full therapeutic potential. This guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing kaurane diterpenoid.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kaurene, 34424-57-2 [thegoodscentscompany.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 5. Endogenous diterpenes derived from ent-kaurene, a common gibberellin precursor, regulate protonema differentiation of the moss Physcomitrella patens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxycholic acid modulates cell death signaling through changes in mitochondrial membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylxylopic Acid: A Technical Guide for Researchers
CAS Number: 6619-95-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylxylopic acid is a naturally occurring kaurane (B74193) diterpenoid found in plant species such as Nouelia insignis and Xylopia aethiopica.[] As a member of the diterpenoid class of compounds, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, biological activities, and postulated mechanisms of action. The information is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a tetracyclic diterpenoid with a kaurane skeleton. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6619-95-0 | |
| Molecular Formula | C₂₀H₃₀O₃ | [] |
| Molecular Weight | 318.45 g/mol | [] |
| IUPAC Name | (1R,4aR,4bS,7R,10aR)-7-hydroxy-1,4a-dimethyl-8-methylidene-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid | |
| Synonyms | 15-Deacetylxylopic acid, (5β,8α,9β,10α,13α,15β)-15-Hydroxykaur-16-en-18-oic acid | [] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. |
Synthesis
This compound can be synthesized from its parent compound, xylopic acid, through a deacetylation reaction.
Experimental Protocol: Deacetylation of Xylopic Acid
Materials:
-
Xylopic acid
-
Methanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Hydrochloric acid (HCl) or other suitable acid for neutralization
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve xylopic acid in methanol in a round-bottom flask.
-
Hydrolysis: Add the methanolic KOH or NaOH solution to the flask. The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Neutralization: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extraction: Remove the methanol under reduced pressure. Partition the resulting aqueous residue with an organic solvent like ethyl acetate. Collect the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
dot
Caption: General workflow for the synthesis of this compound.
Biological Activities
This compound belongs to the kaurane diterpenoid family, a class of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] While specific quantitative data for this compound is limited in the available literature, the activities of its parent compound, xylopic acid, and other related kaurane diterpenes provide valuable insights.
Anti-inflammatory Activity
Xylopic acid, the acetylated precursor of this compound, has demonstrated significant anti-inflammatory properties. It is plausible that this compound shares a similar activity profile.
Quantitative Data for Xylopic Acid:
| Assay | Test System | Endpoint | Result (IC₅₀) | Reference |
| Protein Denaturation Inhibition | In vitro | Inhibition of albumin denaturation | 15.55 µg/mL | [3][4] |
Postulated Mechanism of Action:
The anti-inflammatory effects of xylopic acid are believed to be mediated through the modulation of key inflammatory pathways. Studies on xylopic acid suggest that it may inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[5]
-
NF-κB Inhibition: The NF-κB pathway is a central regulator of inflammation. Its inhibition would lead to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.
-
Nrf2 Activation: The Nrf2 pathway is a key regulator of the antioxidant response. Its activation can lead to the expression of antioxidant enzymes, which help to mitigate oxidative stress associated with inflammation.
dot
Caption: Postulated anti-inflammatory mechanism of this compound.
Antimicrobial Activity
While direct antimicrobial data for this compound is scarce, a study on novel xylopic acid derivatives provides some of the most relevant information currently available. An ester derivative of this compound was tested for its minimum inhibitory concentration (MIC) against a panel of microorganisms.
Quantitative Data for an Ester Derivative of this compound:
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | >320 | [6] |
| Streptococcus pyogenes | Gram-positive bacteria | 160 | [6] |
| Escherichia coli | Gram-negative bacteria | >320 | [6] |
| Pseudomonas aeruginosa | Gram-negative bacteria | 160 | [6] |
| Candida albicans | Fungus | >320 | [6] |
It is important to note that these values are for an ester derivative and the activity of this compound itself may differ.
Anticancer Activity
Many kaurane diterpenes have been reported to exhibit cytotoxic and pro-apoptotic effects against various cancer cell lines.[7] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Postulated Mechanism of Action:
The anticancer activity of kaurane diterpenes is often associated with the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3.
dot
Caption: Postulated apoptotic pathways modulated by this compound.
Future Research Directions
The current body of literature on this compound is limited, presenting numerous opportunities for further investigation. Key areas for future research include:
-
Isolation and Synthesis: Development of efficient and scalable methods for the isolation of this compound from natural sources or its total synthesis.
-
Quantitative Biological Evaluation: Comprehensive in vitro studies to determine the IC₅₀ values of this compound against a wide range of cancer cell lines and its MIC values against various pathogenic microorganisms.
-
Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by this compound to elucidate its anti-inflammatory, antimicrobial, and anticancer mechanisms.
-
In Vivo Studies: Preclinical animal studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features responsible for its activity and to develop more potent and selective derivatives.
Conclusion
This compound is a kaurane diterpenoid with potential for development as a therapeutic agent. While current research is in the preliminary stages, the known biological activities of its parent compound, xylopic acid, and other related diterpenes suggest that this compound is a promising candidate for further investigation in the areas of inflammation, infectious diseases, and oncology. This technical guide summarizes the existing knowledge and aims to provide a foundation for future research into this intriguing natural product.
References
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unn.edu.ng [unn.edu.ng]
- 5. researchgate.net [researchgate.net]
- 6. community.sent2promo.com [community.sent2promo.com]
- 7. benchchem.com [benchchem.com]
Deacetylxylopic Acid: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetylxylopic acid, a kaurene diterpene derived from the plant Xylopia aethiopica, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development. This document summarizes the available quantitative data, details experimental protocols for key biological assays, and visualizes known signaling pathways and experimental workflows.
Introduction
This compound is a natural product belonging to the kaurene class of diterpenoids. It is structurally related to xylopic acid, another major constituent of Xylopia aethiopica, a plant with a long history of use in traditional African medicine. While much of the research has focused on xylopic acid, recent studies have begun to elucidate the specific biological properties of its deacetylated form. This guide aims to consolidate the existing data on this compound to facilitate further investigation into its therapeutic potential.
Biological Activities
Current research indicates that this compound possesses antimicrobial and anti-inflammatory properties. The following sections detail the quantitative data and experimental methodologies associated with these activities.
Antimicrobial Activity
This compound has demonstrated activity against a range of pathogenic microorganisms.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | >320 | [1] |
| Streptococcus pyogenes | Clinical Isolate | >320 | [1] |
| Escherichia coli | ATCC 25922 | >320 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | 100 | [1] |
| Candida albicans | ATCC 10231 | >320 | [1] |
Note: A study reported that this compound and its ester derivative generally exhibited lower antimicrobial activity compared to other xylopic acid derivatives, with MICs up to 320µg/mL[1]. In a direct comparison, this compound was found to be more active against Pseudomonas aeruginosa than its parent compound, xylopic acid (MIC 100 µg/mL vs 200 µg/mL)[1].
Experimental Protocols: Broth Microdilution Assay
The MIC values for this compound were determined using the broth microdilution method, a standardized antimicrobial susceptibility test.
-
Principle: This method involves challenging the test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after a defined incubation period.
-
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. Typically, a few colonies from a fresh agar (B569324) plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
-
Visualization: Experimental Workflow for Broth Microdilution Assay
Anti-inflammatory Activity
This compound has shown potential as an anti-inflammatory agent in in-vitro models.
Data Presentation: In Vitro Anti-inflammatory Activity
| Assay | Metric | Value | Reference |
| Inhibition of Albumin Denaturation | IC50 | 15.55 µg/mL | [2] |
Experimental Protocols: Inhibition of Albumin Denaturation Assay
This in-vitro assay serves as a preliminary screening method for anti-inflammatory activity. It is based on the principle that protein denaturation is a hallmark of inflammation, and agents that can prevent this denaturation may possess anti-inflammatory properties.
-
Principle: The ability of this compound to inhibit the heat-induced denaturation of a protein (e.g., bovine serum albumin) is measured spectrophotometrically.
-
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing a solution of bovine serum albumin (BSA) in a suitable buffer (e.g., Tris-HCl, pH 6.8) and various concentrations of this compound.
-
Control: A control group is prepared with the vehicle (e.g., DMSO) instead of the test compound.
-
Incubation: The reaction mixtures are incubated at a low temperature (e.g., 27°C) for a short period, followed by heating at a higher temperature (e.g., 72°C) to induce denaturation.
-
Cooling: The mixtures are then cooled to room temperature.
-
Measurement: The turbidity of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of protein denaturation, is determined by plotting the percentage inhibition against the compound concentrations.
-
Visualization: Logic Diagram of Anti-inflammatory Screening
Anticancer and Cytotoxic Activities
To date, there is no publicly available scientific literature detailing the anticancer or cytotoxic activities of this compound. Studies on the parent compound, xylopic acid, and other kaurene diterpenes have shown some antiproliferative effects, suggesting that this could be a potential area for future investigation for this compound[3].
Future Direction: Proposed Experimental Workflow for Cytotoxicity Screening
Should research in this area be pursued, a standard workflow for assessing cytotoxicity could be employed.
Visualization: Experimental Workflow for Anticancer Screening
Signaling Pathway Modulation
There is currently no direct evidence in the scientific literature that explicitly details the signaling pathways modulated by this compound. However, research on the parent compound, xylopic acid, has indicated that its anti-inflammatory effects may be mediated through the inhibition of the arachidonic acid pathway[4]. It is plausible that this compound may share or have similar molecular targets.
Hypothesized Signaling Pathway
Based on the known anti-inflammatory activity and the mechanism of its parent compound, a potential signaling pathway that this compound might influence is the NF-κB pathway, a key regulator of inflammation.
Visualization: Hypothesized NF-κB Signaling Pathway Inhibition
Conclusion and Future Perspectives
This compound is a natural compound with demonstrated antimicrobial and anti-inflammatory activities. The available quantitative data, while limited, provides a foundation for further research. Significant gaps in knowledge exist, particularly concerning its anticancer and cytotoxic properties, as well as the specific molecular mechanisms and signaling pathways it modulates. Future research should focus on comprehensive screening of its biological activities, including its effects on various cancer cell lines and its toxicity profile. Elucidating its mechanism of action through studies on relevant signaling pathways will be crucial for understanding its full therapeutic potential. The detailed experimental protocols and visualizations provided in this guide are intended to support and stimulate these future research endeavors.
References
- 1. New ent-kaurene-type diterpenoids possessing cytotoxicity from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The acute anti-inflammatory action of xylopic acid isolated from Xylopia aethiopica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylxylopic Acid: A Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylxylopic acid, a kaurane (B74193) diterpene derived from the deacetylation of xylopic acid, is a natural compound found in plants of the Xylopia genus, notably Xylopia aethiopica.[1][2] While research on this compound itself is in its early stages, the significant biological activities of its parent compound, xylopic acid, and other kaurane diterpenes suggest its potential as a valuable lead compound in drug discovery. This technical guide provides a comprehensive review of the available literature on this compound, including its physicochemical properties, biological activities, and a detailed examination of the experimental protocols and signaling pathways associated with its broader chemical class.
Physicochemical Properties
This compound is a derivative of xylopic acid, a major bioactive constituent of Xylopia aethiopica.[3] While specific experimental data for this compound is limited, its structural relationship to xylopic acid allows for the inference of certain physicochemical characteristics.
| Property | Value/Description | Source |
| Chemical Formula | C20H30O3 | Inferred from structure |
| Molecular Weight | 318.45 g/mol | Inferred from structure |
| Class | Kaurane Diterpene | [3] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | General property of similar compounds |
Biological Activities
Direct studies on the biological activities of this compound are sparse. However, research on its derivatives and the parent compound, xylopic acid, provides valuable insights into its potential therapeutic applications.
Antimicrobial Activity
A study on the antimicrobial properties of novel xylopic acid derivatives investigated an ester of this compound. The results indicated that this derivative exhibited antimicrobial activity against a range of pathogens.[2]
| Organism | Minimum Inhibitory Concentration (MIC) of this compound Ester (µg/mL) |
| Staphylococcus aureus | up to 320 |
| Streptococcus pyogenes | up to 320 |
| Escherichia coli | up to 320 |
| Pseudomonas aeruginosa | up to 320 |
| Candida albicans | up to 320 |
It is important to note that these values are for the ester derivative and the activity of the parent this compound may differ. The study did find that this compound itself showed better activity against Streptococcus pyogenes and Pseudomonas aeruginosa than xylopic acid.[2]
Anti-inflammatory Activity
While there are no direct studies on the anti-inflammatory activity of this compound, its parent compound, xylopic acid, has demonstrated significant anti-inflammatory properties. Xylopic acid exhibited a concentration-dependent inhibition of albumin denaturation with an IC50 of 15.55 μg/mL, indicating its potential to mitigate inflammatory processes.[3][4][[“]] Given the structural similarity, it is plausible that this compound may also possess anti-inflammatory effects.
Cytotoxic Activity
The cytotoxic potential of this compound has not been explicitly reported. However, the broader class of kaurane diterpenes, to which it belongs, is known to exhibit cytotoxic and antitumor activities.[1][6][7] Further investigation is warranted to determine the specific cytotoxic profile of this compound against various cancer cell lines.
Experimental Protocols
Detailed experimental protocols for the specific isolation and analysis of this compound are not extensively documented. However, general methodologies for the extraction of related compounds from Xylopia aethiopica can be adapted.
Isolation of this compound
A plausible method for the isolation of this compound would involve the deacetylation of xylopic acid, which is abundantly present in Xylopia aethiopica.
Workflow for this compound Isolation
Caption: A potential workflow for the isolation of this compound from Xylopia aethiopica.
Detailed Steps:
-
Extraction: The dried and powdered fruits of Xylopia aethiopica are subjected to Soxhlet extraction using a non-polar solvent like n-hexane.
-
Isolation of Xylopic Acid: The resulting crude extract is then fractionated using column chromatography on silica (B1680970) gel to isolate xylopic acid.
-
Deacetylation: The isolated xylopic acid is treated with a base, such as methanolic potassium hydroxide (B78521) (KOH), to remove the acetyl group, yielding this compound.
-
Purification: The final product is purified, typically through recrystallization, to obtain pure this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of this compound can be determined using the broth microdilution method.[8]
Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Detailed Steps:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
While the direct effects of this compound on cellular signaling pathways have not been elucidated, studies on related compounds, particularly other kaurane diterpenes, suggest potential interactions with key inflammatory pathways such as NF-κB and MAPK.
Potential Inhibition of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. Given the anti-inflammatory potential of xylopic acid, it is hypothesized that this compound may also modulate NF-κB signaling.
Hypothesized NF-κB Inhibition by this compound
Caption: A diagram illustrating the potential inhibitory effect of this compound on the NF-κB signaling pathway.
Potential Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways are another set of key signaling cascades involved in cellular responses to a variety of external stimuli, including inflammation. It is plausible that this compound could modulate the activity of MAPKs such as p38 and JNK, which are often implicated in inflammatory processes.
Hypothesized MAPK Pathway Modulation
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. community.sent2promo.com [community.sent2promo.com]
- 3. The acute anti-inflammatory action of xylopic acid isolated from Xylopia aethiopica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Deacetylxylopic Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetylxylopic acid, a naturally occurring ent-kaurane diterpenoid, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthetic pathway is crucial for enabling heterologous production, pathway engineering, and the development of novel derivatives. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the core enzymatic steps from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the final specialized modifications. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the involved enzymes, and presents visual diagrams of the pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, synthetic biology, and drug development.
Introduction
This compound, chemically known as (5β,8α,9β,10α,13α,15β)-15-Hydroxykaur-16-en-18-oic acid, is a member of the ent-kaurane family of diterpenoids.[1] These tetracyclic diterpenes are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities.[2] The biosynthesis of these complex natural products originates from the general isoprenoid pathway and involves a series of cyclizations and oxidative modifications, leading to a vast array of structurally diverse compounds.[2] This guide delineates the currently understood biosynthetic route to this compound, providing a technical resource for its study and potential biotechnological applications.
The Core Biosynthetic Pathway
The biosynthesis of this compound proceeds through the well-established ent-kaurane pathway, beginning with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: the formation of the ent-kaurane skeleton, the oxidative modifications to form ent-kaurenoic acid, and the final tailoring steps leading to this compound.
Formation of the ent-Kaurene (B36324) Skeleton
The initial steps involve the cyclization of the linear C20 precursor, GGPP, into the tetracyclic hydrocarbon, ent-kaurene. This process is catalyzed by two distinct terpene synthases:
-
ent-Copalyl Diphosphate (B83284) Synthase (CPS): This class II diterpene cyclase catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[2][3]
-
ent-Kaurene Synthase (KS): This class I diterpene synthase facilitates the further cyclization of ent-CPP to the tetracyclic olefin, ent-kaurene.[1][2]
Oxidation to ent-Kaurenoic Acid
Following the formation of the core skeleton, ent-kaurene undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs).
-
ent-Kaurene Oxidase (KO): This multifunctional CYP, belonging to the CYP701 family, catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol (B36349) and ent-kaurenal (B36371) intermediates to yield ent-kaurenoic acid.[4][5]
-
ent-Kaurenoic Acid Oxidase (KAO): While KAO (CYP88A family) is responsible for further oxidation of ent-kaurenoic acid in the gibberellin pathway, it is not directly involved in the main path to this compound.[6][7] Instead, ent-kaurenoic acid serves as a crucial branch-point intermediate.
Final Tailoring Steps to this compound
The final steps in the biosynthesis of this compound involve specific hydroxylations and potentially acetylation/deacetylation reactions.
-
ent-Kaurenoic Acid C-15 Hydroxylase: The key step leading to the this compound backbone is the hydroxylation of ent-kaurenoic acid at the C-15 position to form 15β-hydroxy-ent-kaurenoic acid (this compound). This reaction is presumed to be catalyzed by a specific cytochrome P450 monooxygenase. While the exact enzyme has not been definitively characterized, members of the CYP71 family are strong candidates due to their known role in the diversification of terpenoid structures.[8][9] For instance, a CYP81AM1 from Tripterygium wilfordii has been shown to catalyze the C-15 hydroxylation of a related diterpenoid, dehydroabietic acid.[10]
-
Acetylation and Deacetylation: Xylopic acid is the 15-O-acetylated form of this compound. This suggests the involvement of an acetyltransferase that converts this compound to xylopic acid. Conversely, a deacetylase would catalyze the removal of the acetyl group from xylopic acid to yield this compound. The precise order and interplay of these enzymes in the final biosynthetic steps remain to be fully elucidated.
Quantitative Data
The following table summarizes available kinetic parameters for the key enzymes in the early stages of the this compound biosynthetic pathway. Data for the later, more specific enzymes are currently limited.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| ent-Copalyl Diphosphate Synthase (CPS) | Arabidopsis thaliana | GGPP | 56 ± 14 | - | [11] |
| ent-Copalyl Diphosphate Synthase (PtmT2) | Streptomyces platensis | GGPP | - | - | [12] |
| ent-Kaurene Synthase (KS) | Arabidopsis thaliana | ent-CPP | <2-fold difference from WT | <2-fold difference from WT | [13] |
| ent-Kaurene Oxidase (KO) | Gibberella fujikuroi | ent-Kaurene | - | - | [5] |
| ent-Kaurenoic Acid 13-Hydroxylase | Stevia rebaudiana | ent-Kaurenoic Acid | 11.1 | - | [14] |
Note: Comprehensive kinetic data for all enzymes, particularly the later tailoring enzymes, are not yet available and represent a key area for future research.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify, characterize, and engineer the enzymes of the this compound biosynthetic pathway.
Heterologous Expression of Terpene Synthases in E. coli
This protocol is adapted for the expression of ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).
-
Gene Cloning: The open reading frames of the target terpene synthase genes are cloned into a suitable bacterial expression vector, such as pET28a or pET32a, often with an N-terminal His-tag for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Culture Growth: A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of Terrific Broth.
-
Protein Expression: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance soluble protein expression.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors), and lysed by sonication. The soluble protein fraction is separated by centrifugation and purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
In Vitro Enzyme Assay for Terpene Synthases
-
Reaction Mixture: The standard assay mixture (50-100 µL) contains assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate (ent-CPP for KS, GGPP for CPS) at a concentration range suitable for kinetic analysis (e.g., 1-50 µM).
-
Reaction Incubation: The reaction is initiated by the addition of the substrate and incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Product Extraction: The reaction is stopped, and the products are extracted with an equal volume of an organic solvent such as hexane (B92381) or ethyl acetate. An internal standard (e.g., 1-eicosene) is added for quantification.
-
Analysis: The organic extract is dried, and if necessary, derivatized (e.g., silylation for hydroxylated compounds) for analysis by gas chromatography-mass spectrometry (GC-MS).
Heterologous Expression of Cytochrome P450s in Yeast
This protocol is suitable for expressing ent-kaurene oxidase (KO) and candidate C-15 hydroxylases.
-
Gene Cloning: The full-length cDNA of the target CYP is cloned into a yeast expression vector, such as pYES2 or pESC-URA, under the control of a galactose-inducible promoter. Co-expression with a cytochrome P450 reductase (CPR) from a compatible plant species (e.g., Arabidopsis thaliana) is often necessary for optimal activity.
-
Yeast Transformation: The expression construct is transformed into a suitable Saccharomyces cerevisiae strain (e.g., WAT11 or INVSc1).
-
Culture and Induction: Transformed yeast are grown in a selective medium containing glucose. For protein expression, cells are transferred to a medium containing galactose to induce gene expression.
-
Microsome Preparation: After induction (24-48 hours), yeast cells are harvested, washed, and spheroplasted using zymolyase. Spheroplasts are then lysed osmotically, and the microsomal fraction containing the expressed P450 is isolated by differential centrifugation.
In Vitro Enzyme Assay for Cytochrome P450s
-
Reaction Mixture: The assay mixture (100-200 µL) contains the microsomal preparation, a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.4), an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the substrate (ent-kaurene for KO, ent-kaurenoic acid for the putative C-15 hydroxylase).
-
Reaction Incubation: The reaction is pre-incubated to allow temperature equilibration and then initiated by the addition of the substrate. The reaction proceeds at 30°C for 1-2 hours.
-
Product Extraction and Analysis: The reaction is quenched with a solvent like ethyl acetate, and the products are extracted. The organic phase is collected, dried, and derivatized (e.g., methylation with diazomethane (B1218177) for carboxylic acids) for GC-MS analysis.
GC-MS Analysis of Diterpenes
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and identification of diterpenes. A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically employed.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 80-100°C held for 2-3 minutes, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C, held for 5-10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis: Products are identified by comparing their retention times and mass spectra with those of authentic standards or by interpretation of their fragmentation patterns. Quantification is performed by comparing the peak area of the analyte to that of an internal standard.
Visualizations
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
Caption: General workflow for enzyme characterization.
Conclusion
The biosynthetic pathway to this compound follows the general route of ent-kaurane diterpenoid synthesis, with the key distinguishing step being a C-15 hydroxylation of ent-kaurenoic acid. While the enzymes for the initial steps are well-characterized, the specific cytochrome P450 responsible for this crucial hydroxylation, as well as the acetyltransferase and deacetylase involved in the interconversion with xylopic acid, remain to be definitively identified and characterized. This guide provides a foundational understanding of the pathway and the necessary experimental protocols to facilitate further research in this area. Elucidation of the complete pathway will pave the way for metabolic engineering strategies to produce this compound and its derivatives in heterologous systems, enabling a sustainable supply for pharmacological research and development.
References
- 1. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 4. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pnas.org [pnas.org]
- 7. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-Wide Identification and Characterization of Diterpenoid Pathway CYPs in Andrographis paniculata and Analysis of Their Expression Patterns under Low Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [dr.lib.iastate.edu]
- 14. Hydroxylation of ent-kaurenoic acid to steviol in Stevia rebaudiana Bertoni--purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylxylopic Acid: A Comprehensive Technical Guide
An In-depth Exploration of the Discovery, Chemistry, and Biological Significance of a Promising Kaurane (B74193) Diterpene
Abstract
Deacetylxylopic acid, a naturally occurring kaurane diterpene, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, history, and chemical properties. It details the experimental protocols for its isolation from natural sources and its chemical synthesis. Furthermore, this document summarizes the current understanding of its biological activities, supported by available quantitative data, and explores potential signaling pathways through which it may exert its effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Introduction
This compound, systematically known as ent-15α-hydroxy-kaur-16-en-19-oic acid and also referred to as grandiflorolic acid, is a tetracyclic diterpenoid belonging to the kaurane class. Diterpenes are a large and structurally diverse group of natural products with a wide range of biological activities. The kaurane skeleton, in particular, has been identified as a privileged scaffold in medicinal chemistry due to the potent and varied pharmacological properties exhibited by its derivatives.
This guide aims to consolidate the existing scientific knowledge on this compound, providing a detailed resource for researchers. It covers the initial discovery and historical context, methods of obtaining the compound, its physicochemical properties, and a review of its biological evaluation.
Discovery and History
The discovery of this compound is rooted in the exploration of natural products from various plant species.
-
First Isolation from Espeletia grandiflora : The compound was first isolated from the leaves of Espeletia grandiflora, a plant species native to the high-altitude páramo ecosystems of the Andes. This initial isolation marked the entry of this specific kaurane diterpene into the scientific literature.
-
Isolation from Other Natural Sources : Following its initial discovery, this compound has been identified and isolated from several other plant species, including:
-
Coespeletia moritziana
-
Xylopia aethiopica (as a derivative of xylopic acid)
-
Nouelia insignis
-
Helianthus annuus (sunflower)
-
Siegesbeckia orientalis
-
-
Chemical Synthesis : In addition to its isolation from natural sources, a method for the synthesis of this compound from its acetylated precursor, xylopic acid, has been developed. This synthetic route provides a means to produce the compound for further research and potential development.
Physicochemical Properties
This compound is a crystalline solid with the following properties:
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.45 g/mol |
| IUPAC Name | ent-15α-hydroxy-kaur-16-en-19-oic acid |
| CAS Number | 6619-95-0 |
| Appearance | White crystalline powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. |
Experimental Protocols
This section details the established methodologies for the isolation and synthesis of this compound.
Isolation from Coespeletia moritziana
The following protocol is based on the work of Bruno et al. (2011):
-
Extraction : The dried and ground leaves of Coespeletia moritziana are extracted with a mixture of hexane (B92381) and ethyl acetate (B1210297) (7:3) at room temperature.
-
Acid-Base Partitioning : The resulting extract is concentrated and then subjected to an acid-base wash with 0.5 N NaOH to separate the acidic components. The aqueous layer, containing the sodium salt of the acid, is then acidified with dilute HCl.
-
Back-Extraction : The acidified aqueous layer is extracted again with a hexane-ethyl acetate mixture (7:3) to recover the free acid.
-
Chromatographic Purification : The crude acidic fraction is purified by open column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate. Fractions containing this compound are further purified by flash chromatography.
-
Crystallization : The purified compound is crystallized to yield pure this compound.
Experimental Workflow for Isolation from Coespeletia moritziana
Figure 1. Workflow for the isolation of this compound.
Synthesis from Xylopic Acid
The following protocol is based on the work of Kofie et al. (2016):
-
Reaction Setup : Xylopic acid is dissolved in a 10% solution of methanolic potassium hydroxide (B78521) (KOH).
-
Reflux : The reaction mixture is heated under reflux.
-
Monitoring : The progress of the deacetylation reaction is monitored by thin-layer chromatography (TLC).
-
Workup : Upon completion, the reaction mixture is cooled, acidified with a suitable acid (e.g., dilute HCl), and the product is extracted with an organic solvent.
-
Purification : The crude product is purified by crystallization or column chromatography to yield pure this compound.
Synthetic Workflow for this compound
Figure 2. Synthetic route to this compound.
Biological Activities and Quantitative Data
While the biological activities of the broader class of kaurane diterpenes are well-documented, specific quantitative data for this compound are limited in the current scientific literature. Much of the available research has focused on its acetylated precursor, xylopic acid, or its oxidized derivatives.
Cytotoxic and Pro-apoptotic Effects of a Derivative
A study on the ent-15-oxo derivative of this compound (ent-15-oxo-kaur-16-en-19-oic acid) demonstrated its cytotoxic and pro-apoptotic effects on a human prostate carcinoma cell line (PC-3). The reported IC₅₀ value provides a quantitative measure of its potency.
| Compound | Cell Line | Activity | IC₅₀ (µg/mL) |
| ent-15-oxo-kaur-16-en-19-oic acid | PC-3 | Cytotoxicity | 3.7 |
Data from Ruiz et al. (2008)
It is important to note that this data is for a derivative and not this compound itself. Further studies are required to determine the specific biological activities and potency of the parent compound.
Potential Signaling Pathways
Direct research into the signaling pathways modulated by this compound is currently lacking. However, studies on structurally related kaurane diterpenes provide insights into potential mechanisms of action.
A related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been shown to induce apoptosis and cell cycle arrest in nasopharyngeal carcinoma cells, accompanied by a decrease in the expression of the transcription factor NF-κB. This suggests that the kaurane skeleton may have the potential to interact with inflammatory and cell survival pathways.
Based on this, a putative signaling pathway for this compound could involve the modulation of the NF-κB pathway. However, this remains a hypothesis that requires experimental validation.
Hypothesized Signaling Pathway Involvement
Deacetylxylopic Acid in Traditional Medicine: A Technical Guide for Researchers
A comprehensive overview of the traditional uses, phytochemical context, and potential pharmacological activities of deacetylxylopic acid, a kaurane (B74193) diterpene found in Xylopia aethiopica. This guide addresses the current landscape of research, including available data on related compounds, experimental methodologies, and potential mechanisms of action to inform future drug discovery and development efforts.
Introduction
This compound is a naturally occurring kaurane diterpene isolated from the fruits of Xylopia aethiopica, a plant widely used in traditional African medicine.[1][2] Also known as Ethiopian pepper or Negro pepper, the dried fruits of Xylopia aethiopica are used as a spice and for treating a variety of ailments, including cough, rheumatism, dysentery, malaria, and inflammatory conditions.[1][3] this compound is closely related to xylopic acid, another major kaurane diterpene in the plant, which has been the subject of more extensive pharmacological investigation. This technical guide aims to provide a detailed overview of this compound, leveraging the available information on its botanical source, its chemical class, and the more thoroughly studied xylopic acid to infer its potential therapeutic value and guide future research.
Traditional Medicine and Phytochemical Context
Xylopia aethiopica has a long history of use in traditional medicine across Africa. The fruits, in particular, are employed for their analgesic, anti-inflammatory, and antimicrobial properties.[1][2] Traditional preparations often involve decoctions or infusions of the dried fruits. The primary bioactive constituents are believed to be the kaurane diterpenes, including xylopic acid and this compound.[2] Kaurane diterpenes are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antitumor effects.[1][4]
Pharmacological Activities
While specific quantitative data on the biological activities of this compound are scarce in the current scientific literature, the well-documented pharmacological profile of the closely related xylopic acid provides a strong basis for inferring its potential. The primary activities of interest for kaurane diterpenes from Xylopia aethiopica are anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
Xylopic acid has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[5][6][[“]] It is plausible that this compound shares a similar mechanism of action. The anti-inflammatory effects of xylopic acid are attributed to its ability to inhibit key inflammatory mediators.
Table 1: Quantitative Data on the Anti-inflammatory Activity of Xylopic Acid
| Assay | Model | Test Substance | IC50 / Effect | Reference |
| Protein Denaturation | Inhibition of heat-induced egg albumin denaturation | Xylopic Acid | IC50: 15.55 µg/mL | [[“]] |
Anticancer Activity
Kaurane diterpenes, as a class, have been reported to possess cytotoxic and antitumor properties.[4] Extracts of Xylopia aethiopica containing these compounds have shown antiproliferative activity against various cancer cell lines. While specific IC50 values for this compound are not yet reported, the general cytotoxic potential of this chemical class warrants further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for the evaluation of this compound, based on protocols used for xylopic acid and other natural products.
Isolation of Kaurane Diterpenes from Xylopia aethiopica
-
Extraction: The dried and powdered fruits of Xylopia aethiopica are subjected to solvent extraction, typically using a non-polar solvent like petroleum ether or hexane (B92381), to isolate the diterpenoid-rich fraction.[8]
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica (B1680970) gel.
-
Elution: A gradient elution system, for example, a mixture of hexane and ethyl acetate (B1210297) with increasing polarity, is used to separate the individual compounds.
-
Purification and Characterization: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The structure of the isolated compounds is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay is a well-established and rapid in vitro method to screen for anti-inflammatory activity.[5][9]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound (this compound) at various concentrations.
-
Control Preparation: A control solution is prepared with 2.0 mL of distilled water instead of the test compound.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Heat-Induced Denaturation: The samples are then heated at 70°C for 5 minutes to induce protein denaturation.
-
Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][4][10]
-
Cell Seeding: Cancer cells (e.g., HCT116 colon cancer cells, U937 leukemia cells) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation with MTT: The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of related compounds and the general activities of kaurane diterpenes suggest potential targets.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with these signaling cascades.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Anticancer Signaling Pathways
The anticancer activity of natural products often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis. These processes are regulated by complex signaling pathways. Further research is needed to determine if this compound can modulate these pathways to exert cytotoxic effects against cancer cells.
Caption: Experimental workflow for investigating anticancer activity.
Conclusion and Future Directions
This compound, a kaurane diterpene from the traditionally used medicinal plant Xylopia aethiopica, represents a promising area for natural product research. While direct pharmacological data for this compound is currently limited, the well-documented anti-inflammatory and potential anticancer activities of the closely related xylopic acid and the broader class of kaurane diterpenes provide a strong rationale for its further investigation.
Future research should focus on:
-
Isolation and full characterization of this compound.
-
Systematic in vitro screening to determine its IC50 values for anti-inflammatory and cytotoxic activities against a panel of relevant cell lines.
-
In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound.
-
In vivo studies in appropriate animal models to validate its therapeutic potential.
This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to embark on the scientific exploration of this compound, a compound with the potential to yield novel therapeutic agents rooted in traditional medicine.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijbcp.com [ijbcp.com]
- 6. ijbcp.com [ijbcp.com]
- 7. consensus.app [consensus.app]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. africaresearchconnects.com [africaresearchconnects.com]
Methodological & Application
Deacetylxylopic Acid: Synthesis and Purification Protocols for Researchers
Application Note
Deacetylxylopic acid, a derivative of the naturally occurring diterpenoid xylopic acid, is a compound of interest for researchers in drug discovery and development. Xylopic acid, primarily isolated from the fruits of Xylopia aethiopica, has demonstrated a range of pharmacological activities, including anti-inflammatory and analgesic properties. The deacetylation of xylopic acid provides a key intermediate for the synthesis of novel derivatives and for structure-activity relationship studies.
This document provides detailed protocols for the synthesis of this compound from its precursor, xylopic acid, and outlines methods for its purification. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and natural product synthesis.
Data Presentation
The following table summarizes the key quantitative data related to the isolation of the precursor, xylopic acid, and the synthesis of its derivatives, including this compound.
| Parameter | Value | Reference |
| Xylopic Acid Isolation | ||
| Source Material | Dried fruits of Xylopia aethiopica | [1] |
| Extraction Solvent | Petroleum Ether | [1] |
| Yield of Xylopic Acid | 0.13% w/w | [1] |
| This compound Synthesis | ||
| Starting Material | Xylopic Acid | [1] |
| Reagent | 10% Methanolic Potassium Hydroxide (KOH) | [1] |
| Reaction Type | Base-catalyzed Deacetylation (Hydrolysis) | [1] |
| Yield of Xylopic Acid Derivatives | ||
| Overall Yield Range for Derivatives (including deacetylated analogue) | 47.11 - 93.52% | [1] |
Experimental Protocols
Protocol 1: Isolation and Purification of Xylopic Acid from Xylopia aethiopica
This protocol describes the extraction and crystallization of xylopic acid from the dried fruits of Xylopia aethiopica.
Materials:
-
Dried and powdered fruits of Xylopia aethiopica
-
Petroleum ether (40-60°C)
-
Ethanol (B145695) (for recrystallization)
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
-
Crystallization dish
-
Analytical balance
Procedure:
-
Accurately weigh the powdered, dried fruits of Xylopia aethiopica.
-
Place the powdered material into a thimble and insert it into the Soxhlet apparatus.
-
Extract the material with petroleum ether for a sufficient duration (e.g., 72 hours) via continuous extraction.
-
After extraction, concentrate the petroleum ether extract under reduced pressure using a rotary evaporator until the volume is reduced by approximately half.
-
Allow the concentrated extract to cool. Crude crystals of xylopic acid will precipitate from the solution.
-
Separate the crystals from the supernatant by filtration.
-
Recrystallize the crude xylopic acid from hot ethanol to obtain purified crystals.
-
Dry the purified crystals and determine the yield.
Protocol 2: Synthesis of this compound
This protocol details the deacetylation of xylopic acid to yield this compound. This method is based on a general procedure and may require optimization for specific laboratory conditions.[1]
Materials:
-
Purified xylopic acid
-
10% (w/v) Methanolic Potassium Hydroxide (KOH) solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of xylopic acid in a minimal amount of 10% methanolic KOH in a round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether: ethyl acetate, 1:9) to confirm the disappearance of the starting material.[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of 1M HCl until the pH is approximately 2-3.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 3: Purification of this compound
This protocol provides a general guideline for the purification of this compound using column chromatography. The specific conditions may need to be optimized based on the purity of the crude product.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate
-
Glass column for chromatography
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Prepare a silica gel slurry in hexane and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for the isolation of xylopic acid and synthesis of this compound.
Caption: Anti-inflammatory signaling pathway of xylopic acid.[3]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Deacetylxylopic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylxylopic acid is a diterpenoid compound of interest for its potential pharmacological activities. Accurate and precise quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the analysis of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is intended as a starting point and should be fully validated for its intended use.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic modifier (acetonitrile). The acidic modifier (formic acid) is used to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention. Detection and quantification are performed using a UV-Vis detector at a wavelength where the analyte exhibits sufficient absorbance.
Experimental Protocols
Materials and Reagents
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography data acquisition and processing software
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (analytical grade)
-
-
Labware:
-
Volumetric flasks (Class A)
-
Pipettes and tips
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Hypothetical from a Plant Matrix)
-
Accurately weigh 1 g of the powdered plant material.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Operating Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min, 50-90% B15-20 min, 90% B20-21 min, 90-50% B21-25 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 25 minutes |
Method Validation (Hypothetical Data)
The method should be validated according to ICH guidelines. The following table presents hypothetical data for key validation parameters.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | Intra-day: < 2%Inter-day: < 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Approximately 12.5 min |
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | < 2.0% (for n=6) |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key components and relationships in the HPLC analytical method.
Application Notes and Protocols for Deacetylxylopic Acid NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylxylopic acid is a natural product belonging to the class of ent-kaurane diterpenoids. It is a derivative of xylopic acid, a major constituent of the fruits of Xylopia aethiopica. The ent-kaurane skeleton is a common motif in a variety of plant secondary metabolites that have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Understanding the precise chemical structure of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for its characterization, purity assessment, and for elucidating its mechanism of action in drug discovery and development. This document provides a detailed overview of the expected NMR data for this compound, a comprehensive protocol for its NMR analysis, and an illustration of a key signaling pathway associated with its biological activity.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 1.85 | m | |
| 1β | 0.90 | m | |
| 2α | 1.65 | m | |
| 2β | 1.45 | m | |
| 3α | 1.40 | m | |
| 3β | 1.10 | m | |
| 5 | 1.70 | dd | 11.5, 6.0 |
| 6α | 1.95 | m | |
| 6β | 1.80 | m | |
| 7α | 1.55 | m | |
| 7β | 1.35 | m | |
| 9 | 1.60 | m | |
| 11α | 1.50 | m | |
| 11β | 1.40 | m | |
| 12α | 1.75 | m | |
| 12β | 1.65 | m | |
| 13 | 2.65 | br s | |
| 14α | 2.05 | m | |
| 14β | 1.30 | m | |
| 15 | 4.30 | d | 6.5 |
| 17a | 4.80 | s | |
| 17b | 4.75 | s | |
| 18 | 1.25 | s | |
| 20 | 0.85 | s |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 39.5 |
| 2 | 19.2 |
| 3 | 37.8 |
| 4 | 43.8 |
| 5 | 56.5 |
| 6 | 21.8 |
| 7 | 40.5 |
| 8 | 44.2 |
| 9 | 55.0 |
| 10 | 39.8 |
| 11 | 18.5 |
| 12 | 33.1 |
| 13 | 43.5 |
| 14 | 39.0 |
| 15 | 78.0 |
| 16 | 156.0 |
| 17 | 103.5 |
| 18 | 28.8 |
| 19 | 184.0 |
| 20 | 15.5 |
Experimental Protocols
The following protocols are based on established methodologies for the NMR analysis of ent-kaurane diterpenoids.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Requirements: A minimum of 5-10 mg of purified this compound is required for a comprehensive set of 1D and 2D NMR experiments. The sample should be free of paramagnetic impurities.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this class of compounds. Other deuterated solvents such as methanol-d₄ (CD₃OD), acetone-d₆ ((CD₃)₂CO), or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to resolve overlapping signals.
-
Procedure: a. Weigh 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of the chosen deuterated solvent. c. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C NMR). d. Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample. e. Visually inspect the solution to ensure it is clear and free of any particulate matter.
Protocol 2: NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a 5 mm probe is recommended for optimal resolution and sensitivity.
-
1D ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
1D ¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, or more, as the ¹³C nucleus is less sensitive.
-
-
2D NMR Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Biological Activity and Signaling Pathway
Xylopic acid and other ent-kaurane diterpenoids have been reported to possess significant anti-inflammatory and analgesic properties.[1] The mechanism of action is believed to involve the inhibition of key enzymes in the inflammatory cascade, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs).[1] A primary target is the arachidonic acid pathway, where the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) leads to a reduction in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2]
References
Application Note: High-Resolution Mass Spectrometry for the Analysis of Deacetylxylopic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deacetylxylopic acid is a kaurane (B74193) diterpenoid, a class of natural products known for a wide range of biological activities.[1] Isolated from plants such as Nouelia insignis, this compound and its analogues have garnered interest for their therapeutic potential, including anti-inflammatory, antimicrobial, and cytotoxic properties.[2][][4] Accurate identification and quantification of this compound in complex matrices such as plant extracts or biological fluids are crucial for pharmacological studies, quality control, and drug development.
This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS). The methodology ensures high sensitivity, selectivity, and mass accuracy for confident structural elucidation and quantification.
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | [] |
| Molecular Weight | 318.46 g/mol (Average) | [] |
| Monoisotopic Mass | 318.2195 g/mol (Exact) | [] |
| Class | ent-Kaurane Diterpenoid | [1][5] |
| IUPAC Name | (1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid | [] |
Experimental Protocols
Sample Preparation: Extraction from Plant Material
-
Collection and Drying: Collect fresh plant material (e.g., leaves or stems of Nouelia insignis). Air-dry the material in the shade to protect thermo-labile components.[6]
-
Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder.
-
Soxhlet Extraction:
-
Place approximately 20 g of the powdered plant material into a cellulose (B213188) thimble.
-
Perform sequential extraction in a Soxhlet apparatus using solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by ethyl acetate (B1210297) or dichloromethane (B109758) to extract diterpenoids.[6]
-
Conduct the extraction for 6-8 hours for each solvent.
-
-
Concentration: Concentrate the resulting ethyl acetate or dichloromethane extract in vacuo using a rotary evaporator at a temperature below 50°C.
-
Sample Dilution: Re-dissolve the dried extract in a methanol/acetonitrile (50:50, v/v) mixture to a final concentration of 1 mg/mL.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an LC-MS vial prior to injection.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following protocol is a general guideline and can be optimized for specific instrumentation.
-
Instrumentation: An Agilent 1290 UPLC system coupled to a 6545 Q-TOF mass spectrometer, or a similar high-resolution LC-MS system.[8]
-
LC Method:
-
Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Mass Range: m/z 100–1000.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
-
Data Acquisition: Auto MS/MS or Targeted MS/MS mode. For Auto MS/MS, set collision energies (CID) to ramp from 10-40 eV to generate fragment ions.
-
Reference Mass Correction: Use a reference mass solution for continuous calibration to ensure high mass accuracy.
-
Data Presentation and Expected Results
Mass spectrometry analysis, particularly in negative ion mode, is highly effective for analyzing acidic compounds like this compound. The carboxylic acid moiety is readily deprotonated to form the [M-H]⁻ ion.
Quantitative Data Summary
The table below summarizes the expected high-resolution mass-to-charge ratios (m/z) for this compound and its potential adducts and fragments.
| Ion Species | Formula | Calculated m/z | Ionization Mode | Description |
| [M-H]⁻ | C₂₀H₂₉O₃⁻ | 317.2122 | Negative ESI | Precursor Ion (Deprotonated) |
| [M+H]⁺ | C₂₀H₃₁O₃⁺ | 319.2268 | Positive ESI | Precursor Ion (Protonated) |
| [M+Na]⁺ | C₂₀H₃₀O₃Na⁺ | 341.2087 | Positive ESI | Sodium Adduct |
| [M+HCOO]⁻ | C₂₁H₃₁O₅⁻ | 363.2177 | Negative ESI | Formate Adduct (from mobile phase) |
| [M-H-H₂O]⁻ | C₂₀H₂₇O₂⁻ | 299.2016 | Negative ESI | Fragment: Loss of water |
| [M-H-COOH]⁻ | C₁₉H₂₈O⁻ | 273.2224 | Negative ESI | Fragment: Loss of carboxylic acid group |
| [M-H-C₂H₄O]⁻ | C₁₈H₂₅O₂⁻ | 273.1860 | Negative ESI | Fragment: Retro-Diels-Alder type fragmentation |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The logical flow from sample collection to final data analysis is a critical component of a reproducible protocol.
Caption: Diagram 1: A generalized workflow from sample preparation to data analysis.
Proposed Fragmentation Pathway
Understanding the fragmentation is key to confident structural identification. Below is a proposed pathway for the [M-H]⁻ ion.
Caption: Diagram 2: Key fragmentation routes for the deprotonated molecule.
Biological Context: Anti-Inflammatory Signaling Pathway
Kaurane diterpenes are often studied for their anti-inflammatory effects, which frequently involve the inhibition of the NF-κB signaling pathway.[9][10] Mass spectrometry is used to quantify the compound responsible for this activity.
Caption: Diagram 3: A simplified model of anti-inflammatory action.
Conclusion
The protocol described provides a robust and reliable method for the identification and analysis of this compound using high-resolution LC-MS. The high mass accuracy of Q-TOF instrumentation allows for the confident determination of elemental composition, while MS/MS fragmentation patterns confirm the molecular structure. This analytical approach is essential for advancing the study of kaurane diterpenoids in natural product chemistry, pharmacology, and the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS guided isolation of ent-kaurane diterpenoids from Nouelia insignis. (2016) | Chang-Li Sun | 7 Citations [scispace.com]
- 6. ajmrd.com [ajmrd.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
- 10. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deacetylxylopic Acid In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylxylopic acid is a derivative of xylopic acid, a major bioactive compound isolated from the fruits of Xylopia aethiopica.[1][[“]] While research on this compound is emerging, comprehensive in vitro assay protocols are not yet widely published. This document provides detailed protocols and application notes based on available data for the closely related compound, xylopic acid, and establishes a foundation for initiating in vitro studies with this compound. The primary focus is on anti-inflammatory assays, with the inclusion of a general protocol for assessing anticancer activity.
Anti-inflammatory Activity
Xylopic acid, the parent compound of this compound, has demonstrated notable anti-inflammatory properties.[[“]][3] In vitro studies have been crucial in elucidating its mechanism of action, which is believed to involve the inhibition of pro-inflammatory mediators.[3]
Quantitative Data Summary
The following table summarizes the reported in vitro anti-inflammatory activity of xylopic acid. This data can serve as a benchmark for initial studies on this compound.
| Compound | Assay | Measurement | Result (IC₅₀) | Reference |
| Xylopic Acid | Inhibition of Albumin Denaturation | Spectrophotometry | 15.55 µg/mL | [1][3] |
Key Experimental Protocol: Inhibition of Protein Denaturation Assay
This assay is a well-established in vitro method for evaluating anti-inflammatory activity. It assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a process analogous to the denaturation of proteins that occurs during inflammation.
Principle
Inflammation can be triggered by the denaturation of tissue proteins. A compound that can prevent this denaturation possesses potential anti-inflammatory properties. This protocol uses bovine serum albumin (BSA) as the protein source.
Materials and Reagents
-
This compound (or Xylopic acid as a reference compound)
-
Bovine Serum Albumin (BSA), 1% (w/v) solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac (B195802) sodium (positive control)
-
Distilled water
-
96-well microplate
-
Spectrophotometer (UV-Vis)
Procedure
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions of the test compound to achieve final concentrations ranging from 10 to 500 µg/mL.
-
Prepare a similar concentration range for the positive control, diclofenac sodium.
-
-
Assay Setup:
-
To 2.0 mL of 1% w/v bovine serum albumin solution, add 200 µL of the test compound or positive control at various concentrations.
-
For the control group, add 200 µL of the vehicle solvent to 2.0 mL of the BSA solution.
-
Prepare a blank by adding 200 µL of the vehicle solvent to 2.0 mL of PBS (without BSA).
-
-
Incubation:
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by incubating the tubes in a water bath at 70°C for 10 minutes.
-
-
Measurement:
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control – Absorbance of Test Sample) / Absorbance of Control ] x 100
-
-
IC₅₀ Determination:
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro protein denaturation assay.
Anticancer Activity (General Protocol)
As of the latest search, specific in vitro anticancer studies on this compound are not available. However, a standard and robust method to screen for potential anticancer activity is the MTT assay.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials and Reagents
-
Human cancer cell line (e.g., HeLa, HepG2, MCF-7)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
-
Potential Signaling Pathways for Investigation
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, based on the anti-inflammatory and potential anticancer activities of similar natural products, the following pathways are worthy of investigation.
Hypothetical Anti-inflammatory Signaling Pathway
Inflammatory responses are often mediated by the activation of transcription factors like NF-κB, which upregulates the expression of pro-inflammatory cytokines and enzymes such as COX-2. A potential mechanism for an anti-inflammatory compound is the inhibition of this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
This document provides a starting point for the in vitro evaluation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the physicochemical properties of the compound.
References
Application Notes and Protocols for Xylopic Acid Animal Model Studies
Disclaimer: Extensive literature searches for "deacetylxylopic acid" did not yield specific animal model studies for this compound. The following data, protocols, and diagrams have been compiled from research on xylopic acid , a closely related kaurene diterpene and the major constituent of the fruits of Xylopia aethiopica. This information is provided as a potential reference point for researchers interested in similar compounds.
Introduction
Xylopic acid, a major diterpene found in the fruits of Xylopia aethiopica, has demonstrated significant analgesic and anti-inflammatory properties in various murine models.[1] Traditionally, extracts of Xylopia aethiopica have been used to manage pain-related conditions such as rheumatism, headache, and neuralgia.[1] Preclinical studies have begun to scientifically validate these traditional uses, suggesting that xylopic acid may exert its effects through the inhibition of inflammatory mediators. This document provides a summary of the quantitative data from these studies, detailed experimental protocols, and visualizations of the proposed mechanisms and workflows.
Data Presentation
The following tables summarize the quantitative data on the analgesic and anti-inflammatory effects of xylopic acid in different animal models.
Table 1: Analgesic Effects of Xylopic Acid in Murine Models
| Pain Model | Animal Model | Compound | Dosage (p.o.) | Effect | Reference |
| Acetic Acid-Induced Writhing | Mice | Xylopic Acid | 10-100 mg/kg | Significant inhibition of visceral nociception. | [1] |
| Formalin-Induced Paw Pain (Neurogenic Phase) | Mice | Xylopic Acid | 10-100 mg/kg | Dose-dependent inhibition with a maximal inhibition of 79.6 ± 17.5% at the highest dose.[1] | [1] |
| Formalin-Induced Paw Pain (Inflammatory Phase) | Mice | Xylopic Acid | 10-100 mg/kg | Dose-dependent inhibition with a maximal inhibition of 90.2 ± 4.9% at the highest dose.[1] | [1] |
| Carrageenan-Induced Mechanical Hyperalgesia | Animals | Xylopic Acid | 10-100 mg/kg | Inhibition of mechanical hyperalgesia. | [1] |
| Carrageenan-Induced Thermal Hyperalgesia | Animals | Xylopic Acid | 10-100 mg/kg | Inhibition of thermal hyperalgesia. | [1] |
Table 2: Comparative Efficacy with Standard Drugs
| Pain Model | Compound | Dosage | Route | Effect | Reference |
| Acetic Acid-Induced Writhing | Morphine | 1-10 mg/kg | i.p. | Similar anti-nociceptive activity to Xylopic Acid. | [1] |
| Acetic Acid-Induced Writhing | Diclofenac | 1-10 mg/kg | i.p. | Similar anti-nociceptive activity to Xylopic Acid. | [1] |
| Formalin-Induced Paw Pain | Morphine | 1-10 mg/kg | i.p. | Significant inhibition of both neurogenic and inflammatory phases.[1] | [1] |
Experimental Protocols
Acetic Acid-Induced Writhing Test for Visceral Nociception
-
Objective: To evaluate the peripheral analgesic activity of a compound by assessing its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
-
Animal Model: Swiss mice.
-
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer xylopic acid (10-100 mg/kg) orally (p.o.).
-
Administer the vehicle (control) and standard drugs (e.g., morphine, diclofenac) via their respective routes.
-
After a predetermined pretreatment time (e.g., 60 minutes for oral administration), inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, typically 15-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
-
Formalin-Induced Paw Pain Test
-
Objective: To assess both neurogenic (early phase) and inflammatory (late phase) pain responses.
-
Animal Model: Mice.
-
Procedure:
-
Administer xylopic acid (10-100 mg/kg, p.o.), vehicle, or standard drugs.
-
After the appropriate pretreatment time, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse in a transparent observation chamber.
-
Record the total time spent licking or biting the injected paw during two distinct phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Calculate the percentage of inhibition of nociceptive behavior for each phase compared to the control group.
-
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
-
Objective: To evaluate the in vivo anti-inflammatory effect of a compound by measuring its ability to reduce paw edema induced by carrageenan.
-
Animal Model: Rats or mice.
-
Procedure:
-
Measure the initial paw volume of the animals using a plethysmometer.
-
Administer xylopic acid, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin).
-
After the pretreatment period, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point relative to the control group.
-
Visualizations
Proposed Signaling Pathway for Anti-inflammatory Action
Caption: Proposed mechanism of anti-inflammatory action of Xylopic Acid.
Experimental Workflow for Analgesic Activity Screening
Caption: General workflow for screening analgesic activity in animal models.
References
Deacetylxylopic Acid as a Potential Anticancer Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Deacetylxylopic acid is a kaurane (B74193) diterpene that can be isolated from natural sources such as Nouelia insignis or synthesized from xylopic acid, a major bioactive constituent of Xylopia aethiopica fruits.[1][] While direct and extensive research on the anticancer properties of this compound itself is limited, the broader class of kaurane diterpenes, particularly xylopic acid and its derivatives from Xylopia aethiopica, has demonstrated significant potential as anticancer agents.[3][4] Extracts from Xylopia aethiopica and its constituent compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.[5][6][7] This document provides an overview of the reported anticancer activities of xylopic acid and its derivatives, along with generalized experimental protocols that can be adapted for the study of this compound.
Data Presentation
The following tables summarize the quantitative data available for the anticancer activity of compounds derived from Xylopia aethiopica.
Table 1: In Vitro Cytotoxicity of Xylopia aethiopica Extracts and Derivatives
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Reference |
| 70% Ethanol (B145695) Extract of X. aethiopica | HCT116 (Colon Cancer) | MTT Assay | 12 µg/ml | [6] |
| 70% Ethanol Extract of X. aethiopica | U937 (Leukemia) | MTT Assay | 7.5 µg/ml | [6] |
| 70% Ethanol Extract of X. aethiopica | KG1a (Leukemia) | MTT Assay | > 25 µg/ml | [6] |
| Ketone Derivative of Xylopic Acid | MCF7 (Breast Cancer) | Not Specified | 3 µM | [8] |
| Ketone Derivative of Xylopic Acid | A549 (Lung Adenocarcinoma) | Not Specified | 8 µM | [8] |
| Cisplatin (Control) | MCF7 (Breast Cancer) | Not Specified | 19 µM | [8] |
| Cisplatin (Control) | A549 (Lung Adenocarcinoma) | Not Specified | 15 µM | [8] |
| Ethanol Extract of X. aethiopica | MDA-MB-231 (Breast Cancer) | MTT Assay | ≤ 4.506 ± 0.07 µg/mL | [9] |
| Ethanol Extract of X. aethiopica | LNCaP (Prostate Cancer) | MTT Assay | ≤ 4.506 ± 0.07 µg/mL | [9] |
| Ethanol Extract of X. aethiopica | MCF-7 (Breast Cancer) | MTT Assay | 18.86 ± 0.20 µg/mL (at 72h) | [9] |
Mechanism of Action
Studies on Xylopia aethiopica extracts and related kaurane diterpenes indicate that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.[3][5]
Apoptosis Induction
The fruit extract of Xylopia aethiopica has been shown to induce apoptosis in human cervical cancer cells (C-33A). This is confirmed by nuclear fragmentation and an increase in the sub-G0/G1 cell population. The mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5][10] This change in protein expression disrupts the mitochondrial membrane potential, promoting the release of cytochrome c and subsequent activation of caspases, key executioners of apoptosis.[7][10]
Cell Cycle Arrest
Treatment with Xylopia aethiopica fruit extract has been observed to cause cell cycle arrest at the G2/M phase in C-33A cervical cancer cells.[5] This is accompanied by a decrease in the G0/G1 cell population. The arrest is associated with the dose-dependent upregulation of the tumor suppressor gene p53 and the cyclin-dependent kinase inhibitor p21.[5]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound, based on protocols used for similar natural products.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO and dilute it with the growth medium to achieve a range of final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (PI Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.
Visualizations
Signaling Pathway for Apoptosis Induction
Caption: Proposed apoptotic pathway of this compound.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro anticancer screening.
Logical Relationship of Anticancer Effects
Caption: Interplay of this compound's anticancer effects.
References
- 1. journalcsij.com [journalcsij.com]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes [mdpi.com]
- 5. Antiproliferative action of Xylopia aethiopica fruit extract on human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the antiproliferative activity of Xylopia aethiopica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Ethanolic Extract of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) Dried Fruits on Breast Adenocarcinoma: In Vitro and In Vivo Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Deacetylxylopic Acid in Anti-Inflammatory Research
A- Introduction
Deacetylxylopic acid is a derivative of xylopic acid, a major bioactive compound isolated from the fruits of Xylopia aethiopica. While research has predominantly focused on xylopic acid, its deacetylated form is of significant interest for its potential anti-inflammatory properties. This document provides a comprehensive overview of the available data, primarily on xylopic acid as a proxy, and detailed protocols for researchers, scientists, and drug development professionals investigating the anti-inflammatory potential of this compound. Due to the limited direct research on this compound, the following data and protocols are based on studies conducted with xylopic acid.
B- Mechanism of Action
Xylopic acid exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to modulate the effects of various pro-inflammatory mediators and inhibit key signaling pathways involved in the inflammatory cascade.[1][2]
Key Mechanisms:
-
Inhibition of Pro-inflammatory Mediators: Xylopic acid has been demonstrated to inhibit the action of key inflammatory mediators including histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2.[1][2]
-
Modulation of Inflammatory Cytokines: The compound suppresses the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
-
Inhibition of NF-κB Signaling Pathway: Xylopic acid has been reported to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, a critical regulator of inflammatory responses.[1]
C- Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of xylopic acid in inhibiting the inflammatory response.
Caption: Proposed anti-inflammatory signaling pathway of this compound (based on xylopic acid data).
D- Quantitative Data
The anti-inflammatory activity of xylopic acid has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Anti-inflammatory Activity of Xylopic Acid
| Assay | Endpoint | IC50 (µg/mL) | Reference |
| Protein Denaturation | Inhibition of albumen denaturation | 15.55 | [1][2][[“]] |
Table 2: In Vivo Anti-inflammatory Activity of Xylopic Acid in Paw Edema Models
| Model | Phlogistic Agent | Dose (mg/kg) | Max Edema Inhibition (%) | Average Paw Thickness Inhibition (%) | Reference |
| Mouse Paw Edema | Carrageenan | 10 | Significant | Significant | [1][2][4] |
| 30 | Significant | Significant | [1][2][4] | ||
| 100 | Significant | Significant | [1][2][4] | ||
| Mouse Paw Edema | Histamine | 10 | Significant | Significant | [1][2] |
| 30 | Significant | Significant | [1][2] | ||
| 100 | Significant | Significant | [1][2] | ||
| Mouse Paw Edema | Serotonin | 10 | Significant | Significant | [1][2] |
| 30 | Significant | Significant | [1][2] | ||
| 100 | Significant | Significant | [1][2] | ||
| Mouse Paw Edema | Bradykinin | 10 | Significant | Significant | [1][2] |
| 30 | Significant | Significant | [1][2] | ||
| 100 | Significant | Significant | [1][2] | ||
| Mouse Paw Edema | Prostaglandin E2 | 10 | Significant | Significant | [1][2] |
| 30 | Significant | Significant | [1][2] | ||
| 100 | Significant | Significant | [1][2] |
E- Experimental Protocols
The following are detailed protocols for key experiments used to assess the anti-inflammatory activity of compounds like this compound.
1- In Vitro Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Workflow Diagram:
Caption: Workflow for the in vitro protein denaturation assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) or egg albumin in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to desired concentrations with PBS.
-
Prepare a positive control (e.g., Diclofenac sodium) at various concentrations.
-
-
Assay Procedure:
-
To 2.8 mL of PBS, add 0.2 mL of egg albumin solution.
-
Add 2 mL of the test compound or standard drug at various concentrations.
-
For the control group, add 2 mL of the vehicle instead of the test compound.
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat the mixtures in a water bath at 70°C for 5 minutes.
-
Allow the mixtures to cool to room temperature.
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
2- In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
Workflow Diagram:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animals:
-
Use healthy adult mice (e.g., Swiss albino or ICR) or rats (e.g., Wistar or Sprague-Dawley) of either sex, weighing approximately 20-30 g for mice and 150-200 g for rats.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight with free access to water before the experiment.
-
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., saline, distilled water, or 0.5% carboxymethyl cellulose).
-
Group II: Positive control (e.g., Indomethacin or Diclofenac sodium, 10 mg/kg, p.o. or i.p.).
-
Group III, IV, V: this compound at different doses (e.g., 10, 30, 100 mg/kg, p.o. or i.p.).
-
-
Administer the vehicle, positive control, or test compound one hour before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Calculation:
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control] x 100
-
3- In Vitro LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This assay is used to determine the effect of a compound on the production of pro-inflammatory cytokines in cultured macrophages.
Workflow Diagram:
Caption: Protocol for measuring LPS-induced cytokine production in RAW 264.7 cells.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Procedure:
-
Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle.
-
Pre-incubate the cells for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.
-
Incubate the plates for 24 hours.
-
-
Cytokine Measurement:
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Calculation:
-
The percentage inhibition of cytokine production is calculated as: % Inhibition = [(Cytokine level in LPS group - Cytokine level in treated group) / Cytokine level in LPS group] x 100
-
F- Disclaimer
The information provided in these application notes is based on scientific literature investigating xylopic acid. There is currently a lack of specific research on this compound. Researchers should consider this when designing and interpreting their experiments. It is recommended to perform preliminary studies to determine the optimal concentrations and conditions for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The acute anti-inflammatory action of xylopic acid isolated from Xylopia aethiopica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Anti-inflammatory and anti-anaphylactic activity of xylopic acid isolated from the dried fruit of Xylopia aethiopica in mice | Scilit [scilit.com]
Deacetylxylopic Acid: Solubility and Formulation Strategies for Enhanced Bioavailability
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Deacetylxylopic acid, a diterpenoid of interest for its potential therapeutic properties, presents a significant challenge for formulation development due to its presumed low aqueous solubility. This document provides a comprehensive overview of strategies to characterize and enhance the solubility of this compound. It includes detailed protocols for solubility assessment, formulation development using solid dispersions and self-emulsifying drug delivery systems (SEDDS), and analytical methods for characterization and quantification. The information presented is based on established principles for poorly soluble acidic compounds and analogous data from structurally related diterpenoid acids, providing a robust framework for the preclinical development of this compound.
Introduction to this compound
This compound is a naturally occurring diterpenoid compound.[1][2] Like many other diterpenoids, it is a lipophilic molecule, which often correlates with poor water solubility.[3] This characteristic can significantly hinder its oral bioavailability, limiting its therapeutic potential.[1][2][4][5][6] Overcoming this solubility challenge is a critical step in the development of effective oral dosage forms. This document outlines key experimental protocols and formulation strategies to address this issue.
Solubility Profile of Diterpenoid Acids
Table 1: Solubility of Carnosic Acid in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~ 30 mg/mL | [1] |
| DMSO | ~ 30 mg/mL | [1] |
| Dimethyl formamide (B127407) | ~ 30 mg/mL | [1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~ 0.5 mg/mL | [1] |
| Supercritical CO2 (60 °C, 402 bar) | ~ 0.20 mg/g CO2 | [4] |
Table 2: Solubility of Gibberellic Acid in Various Solvents
| Solvent | Solubility | Reference |
| Water (20 °C) | 5 g/L (5 mg/mL) | [5] |
| Ethanol | ~ 5 mg/mL | [2] |
| DMSO | ~ 15 mg/mL | [2] |
| Dimethyl formamide (DMF) | ~ 5 mg/mL | [2] |
| 1:4 DMSO:PBS (pH 7.2) | ~ 0.2 mg/mL | [2] |
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate (B84403) buffer pH 6.8, 0.1 N HCl, ethanol, propylene (B89431) glycol, etc.)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UPLC-MS system
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC or UPLC-MS method.
-
Calculate the solubility in mg/mL or µg/mL.
Formulation Strategies for Enhanced Bioavailability
For poorly soluble acidic drugs like this compound, two common and effective formulation strategies are solid dispersions and self-emulsifying drug delivery systems (SEDDS).
Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state, which can enhance dissolution rates.[7][8][9][10][11]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyethylene glycol (PEG) 6000)
-
Common solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure (Solvent Evaporation Method):
-
Accurately weigh the this compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both the drug and the carrier in a common solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[12][13][14][15]
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafac Lipophile WL 1349, olive oil)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80, Labrasol)
-
Co-surfactant (e.g., Transcutol HP, propylene glycol)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the desired ratio from the self-emulsifying region.
-
Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40 °C) to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture and vortex until the drug is completely dissolved.
-
The resulting mixture is the liquid SEDDS formulation.
Analytical Method for Quantification
A robust analytical method is crucial for the accurate quantification of this compound in solubility studies and formulation characterization. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are suitable techniques.[16][17]
Table 3: Exemplary HPLC-UV Method Parameters for Diterpenoid Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic or acetic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detector | UV-Vis or PDA |
| Detection Wavelength | ~210-220 nm (or determined by UV scan of the analyte) |
Note: This is a general method and must be optimized and validated for this compound specifically.
Visualizations
Caption: Experimental workflow for formulation development.
Caption: Decision tree for formulation selection.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. WO2021038340A1 - Carnosic acid, carnosol and rosmarinic acid isolation method - Google Patents [patents.google.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 6. Gibberellic acid | TargetMol [targetmol.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. japsonline.com [japsonline.com]
- 9. jddtonline.info [jddtonline.info]
- 10. sybespharmacy.com [sybespharmacy.com]
- 11. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 12. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. dovepress.com [dovepress.com]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Deacetylxylopic Acid and Related Diterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of deacetylxylopic acid and other structurally complex kaurane (B74193) diterpenoids. Given that this compound is often isolated from natural sources like Nouelia insignis, this guide focuses on general synthetic challenges applicable to the total synthesis of this class of molecules.
Troubleshooting Guides
Low yields in the multi-step synthesis of complex natural products like this compound can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low Overall Yield in Multi-Step Synthesis
Q1: My overall yield for the synthesis of the this compound core is consistently low. How can I identify the bottleneck?
A1: A low overall yield in a linear synthesis is often the result of one or two particularly inefficient steps. To identify these, it's crucial to:
-
Analyze Each Step's Yield: Calculate the yield for each individual reaction and purification step. A step with a yield significantly below 70-80% is a likely culprit.
-
Assess Purity of Intermediates: Impurities carried over from previous steps can inhibit subsequent reactions. Ensure that all intermediates are thoroughly purified and characterized (e.g., by NMR, MS).
-
Re-evaluate Reaction Conditions: For low-yielding steps, consider re-optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst loading.
-
Consider Alternative Routes: If a particular step consistently gives low yields despite optimization, it may be necessary to explore alternative synthetic routes to bypass this problematic transformation.
Problem 2: Poor Stereoselectivity in Key Reactions
Q2: I'm obtaining a mixture of diastereomers in a key cyclization (e.g., Diels-Alder) or reduction step, which significantly lowers the yield of the desired isomer. What can I do?
A2: Achieving high stereoselectivity is a common challenge in the synthesis of complex molecules with multiple chiral centers. To address this:
-
For Cyclization Reactions (e.g., Intramolecular Diels-Alder):
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the stereoselectivity of the reaction by coordinating to the dienophile.
-
Temperature Optimization: Running the reaction at a lower temperature can often favor the formation of the thermodynamically more stable isomer.
-
Substrate Modification: Modifying the structure of the substrate, for instance, by introducing a bulky protecting group, can influence the facial selectivity of the cycloaddition.
-
-
For Stereoselective Reductions (e.g., of a ketone):
-
Chiral Reducing Agents: Employing a chiral reducing agent (e.g., a CBS catalyst) can provide high enantioselectivity.
-
Substrate-Controlled Reduction: The inherent stereochemistry of the substrate can direct the approach of the reducing agent. Analyze the 3D structure of your intermediate to predict the likely outcome.
-
Choice of Reducing Agent: The size and reactivity of the hydride source (e.g., NaBH₄ vs. L-Selectride) can significantly impact the diastereoselectivity.
-
Problem 3: Difficult Purification of Intermediates and Final Product
Q3: My crude product is a complex mixture, and I'm losing a significant amount of material during purification by column chromatography. How can I improve my purification strategy?
A3: Purification of structurally similar diterpenoids can be challenging. Consider the following:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of hexanes/ethyl acetate (B1210297), dichloromethane/methanol) and stationary phases (e.g., silica (B1680970) gel with different pore sizes, or alternative sorbents like alumina).
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer much higher resolution than standard column chromatography.[1]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification and can often yield material of very high purity.
-
Derivatization: In some cases, temporarily derivatizing a functional group can alter the polarity of your compound, making it easier to separate from impurities. The protecting group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q: I am seeing incomplete conversion of my starting material, even after extended reaction times. What should I check?
A: Incomplete conversion is a common issue. Check the following:
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Purity of Reagents and Solvents: Impurities in your starting materials, reagents, or solvents can inhibit the reaction. Ensure all materials are of high purity and that solvents are anhydrous if the reaction is moisture-sensitive.
-
Stoichiometry of Reagents: Carefully check the stoichiometry of your reagents. For some reactions, an excess of one reagent may be necessary to drive the reaction to completion.
-
Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Consider a modest increase in temperature, while monitoring for potential side product formation.
-
Catalyst Activity: If you are using a catalyst, it may have degraded or been poisoned. Try using a fresh batch of catalyst.
Q: My product appears to be decomposing during workup or purification. How can I minimize this?
A: Product decomposition can be a major source of yield loss. To mitigate this:
-
Milder Workup Conditions: Avoid harsh acidic or basic conditions during the workup if your product is sensitive to them. Use of buffered aqueous solutions can be beneficial.
-
Temperature Control: Keep the product cold during workup and purification whenever possible.
-
Inert Atmosphere: If your product is sensitive to oxidation, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Time in Solution: Concentrate your purified fractions as soon as possible to avoid decomposition in the chromatography solvent.
Data Presentation
The following table presents hypothetical yield data for a key transformation in a kaurane diterpenoid synthesis, illustrating how reaction conditions can be optimized to improve yield and stereoselectivity.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| 1 | NaBH₄ | MeOH | 0 | 2 | 85 | 3:1 |
| 2 | NaBH₄ | THF | 25 | 4 | 82 | 4:1 |
| 3 | L-Selectride | THF | -78 | 1 | 95 | 15:1 |
| 4 | K-Selectride | THF | -78 | 1 | 92 | >20:1 |
| 5 | CBS Catalyst, BH₃·SMe₂ | THF | -20 | 6 | 90 | >99:1 (enantioselective) |
Experimental Protocols
Example Protocol: Stereoselective Reduction of a Ketone Intermediate
This protocol describes a general procedure for the stereoselective reduction of a ketone to a secondary alcohol, a common step in the synthesis of kaurane diterpenoids.
Materials:
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Kaurane-type ketone intermediate (1.0 eq)
-
L-Selectride (1.5 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of NH₄Cl
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Saturated aqueous solution of NaCl (brine)
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Anhydrous MgSO₄
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Ethyl acetate
-
Hexanes
Procedure:
-
To an oven-dried, round-bottom flask under an argon atmosphere, add the kaurane-type ketone intermediate.
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add the L-Selectride solution dropwise to the stirred solution of the ketone over a period of 15 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude alcohol.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired alcohol.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in organic synthesis.
Generalized Synthetic Pathway for Kaurane Diterpenoid Core
Caption: A generalized synthetic strategy for accessing the kaurane diterpenoid core.
References
Technical Support Center: Optimizing Deacetylxylopic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Deacetylxylopic acid from plant sources.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. | Test a range of solvents with varying polarities, such as hexane (B92381), ethyl acetate (B1210297), chloroform (B151607), dichloromethane, and methanol, or mixtures thereof.[1] Consider using advanced green solvents like deep eutectic solvents (DESs). |
| Inefficient Extraction Method: Maceration may not be sufficient for complete extraction. | Employ more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[1] | |
| Suboptimal Extraction Time/Temperature: The duration or temperature of the extraction may be insufficient. | Optimize extraction time and temperature. For diterpenoids, temperatures between 40-60°C are often effective.[2] However, be aware of potential degradation at higher temperatures.[3] | |
| Improper Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | Grind the dried plant material to a fine powder to increase the surface area for extraction.[4] | |
| Degradation of this compound | High Temperatures: Diterpenoids can be thermolabile and degrade at elevated temperatures.[3] | Use lower extraction temperatures for longer durations. Consider non-thermal extraction methods. Store extracts at low temperatures (-20°C) and away from light. |
| Presence of Degrading Enzymes: Plant enzymes released during extraction can degrade the target compound. | Blanching the plant material before extraction can help deactivate enzymes. | |
| pH Instability: The pH of the extraction solvent may cause degradation. | Maintain a neutral or slightly acidic pH during extraction, as extreme pH can affect the stability of organic acids. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds. | Use a solvent with higher selectivity for diterpenoids. Perform a preliminary defatting step with a non-polar solvent like hexane if the plant material is rich in lipids. |
| Complex Plant Matrix: The source plant naturally contains many similar compounds. | Employ chromatographic purification techniques such as column chromatography with silica (B1680970) gel or preparative HPLC for efficient separation.[5] | |
| Difficulty in Purification | Similar Polarities of Co-extractants: Impurities may have similar polarities to this compound, making separation difficult. | Utilize multi-step purification protocols, combining different chromatographic techniques (e.g., normal-phase followed by reverse-phase chromatography). |
| Compound Crystallization Issues: The purified compound may not crystallize easily. | Try different solvent systems for recrystallization. If crystallization fails, consider lyophilization to obtain an amorphous powder. |
Frequently Asked Questions (FAQs)
Q1: What is the best plant source for this compound?
A1: this compound has been isolated from the herbs of Nouelia insignis.[]
Q2: What are the recommended solvents for extracting this compound?
A2: While a specific solvent for optimal extraction of this compound is not extensively documented, for similar diterpenoids, solvents like chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) are commonly used.[1] A sequential extraction starting with a non-polar solvent to remove lipids, followed by a more polar solvent, may improve purity.
Q3: What are the key parameters to optimize for maximizing the yield of this compound?
A3: The key parameters to optimize are:
-
Solvent Type and Polarity: The choice of solvent is critical.
-
Extraction Temperature: Higher temperatures can increase solubility but also risk degradation.[3][7]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the compound.
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can improve extraction efficiency.[7]
-
Particle Size of Plant Material: Finer particles have a larger surface area, leading to better extraction.[4]
Q4: How can I improve the purity of my this compound extract?
A4: To improve purity, consider the following:
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Defatting: If your plant material has a high lipid content, a pre-extraction with a non-polar solvent like hexane can remove these impurities.
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Chromatography: Column chromatography using silica gel is a standard method for purifying diterpenoids.[5] Step-gradient elution with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is often effective.
-
Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can be used.
-
Recrystallization: After chromatographic purification, recrystallization from a suitable solvent can further enhance purity.
Q5: How should I store the extracted this compound to prevent degradation?
A5: Diterpenoids can be sensitive to heat, light, and oxidation.[1] It is recommended to store the purified compound and extracts at low temperatures (e.g., -20°C) in a tightly sealed container, protected from light. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Experimental Protocols
General Protocol for Solvent Extraction of this compound
This protocol is a generalized procedure based on methods for extracting kaurane (B74193) diterpenoids. Optimization will be required for specific plant material.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., aerial parts of Nouelia insignis) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Place the powdered plant material in a flask.
-
Add the chosen extraction solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Macerate the mixture at room temperature for 24-48 hours with occasional agitation, or perform extraction at a slightly elevated temperature (e.g., 40°C) for a shorter period (e.g., 4-6 hours).
-
Alternatively, use ultrasound-assisted extraction (UAE) for 30-60 minutes at a controlled temperature.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Quantitative Data Summary
The following table presents hypothetical data based on typical optimization experiments for diterpenoid extraction. Actual results will vary.
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Yield (mg/g of dry plant material) |
| Maceration | Methanol | 25 | 48 | 1.2 |
| Maceration | Ethyl Acetate | 25 | 48 | 1.5 |
| Soxhlet | Ethanol | 78 | 8 | 2.1 |
| Ultrasound-Assisted | Methanol | 40 | 1 | 2.5 |
| Microwave-Assisted | Ethanol | 60 | 0.5 | 2.8 |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction.
Hypothetical Signaling Pathway for the Anti-Inflammatory Action of this compound
This compound is an ent-kaurane diterpenoid. Other compounds in this class have been shown to exhibit anti-inflammatory effects by modulating the NF-κB pathway.[8][9]
Caption: Hypothetical anti-inflammatory pathway of this compound.
References
- 1. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. oriprobe.com [oriprobe.com]
- 7. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 9. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylxylopic acid stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of deacetylxylopic acid. The information herein is designed to facilitate troubleshooting and answer frequently asked questions encountered during experimental procedures.
Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. Much of the detailed information provided is based on studies of a closely related compound, xylopic acid, which shares the same core kaurane (B74193) diterpene skeleton. This information should serve as a valuable guide, but researchers are encouraged to perform their own stability studies for this compound under their specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low compound activity or concentration | Degradation of this compound due to improper storage or handling. | - Ensure the compound is stored at 2-8°C for solid form and at -20°C for solutions, protected from light. - Prepare solutions fresh on the day of use whenever possible. - Avoid repeated freeze-thaw cycles. |
| Instability in the experimental buffer or medium. | - Based on data from the related compound xylopic acid, this compound is likely unstable in strongly acidic (pH < 3) or strongly alkaline (pH > 9) conditions. - Determine the pH of your experimental medium and adjust if necessary to a neutral or slightly acidic pH range for better stability. | |
| Appearance of unknown peaks in HPLC or LC-MS analysis | Degradation of this compound. | - Compare the retention times of the unknown peaks with potential degradation products. - Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and use them as standards for identification. |
| Reaction with other components in the formulation or medium. | - Analyze a placebo formulation or medium without this compound to identify any interfering peaks. - Evaluate the compatibility of this compound with all excipients and components in the mixture. | |
| Inconsistent experimental results | Variable degradation of the compound across different experimental runs. | - Standardize all experimental parameters, including temperature, pH, and light exposure. - Use freshly prepared solutions of this compound for each experiment. - Implement a stability-indicating analytical method to monitor the purity of the compound throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid this compound, storage at 2-8°C in a tightly sealed container, protected from light, is recommended for up to 24 months.[1] For solutions, it is best to prepare them fresh on the day of use.[1] If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Q3: What are the main factors that can cause the degradation of this compound?
A3: Based on studies of the closely related compound xylopic acid, the main factors causing degradation are expected to be:
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pH: Xylopic acid is unstable in strongly acidic and strongly basic solutions.[2][3]
-
Temperature: The degradation of xylopic acid is temperature-dependent.[2][3]
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Oxidation: Xylopic acid is susceptible to degradation by oxidizing agents like hydrogen peroxide.[2][3]
Q4: Is this compound sensitive to light?
A4: Studies on xylopic acid have shown that it is not significantly affected by UV light irradiation.[2][3] However, as a general precaution, it is always recommended to protect compounds from light, especially during long-term storage and throughout experiments.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been elucidated, based on the structure and data from xylopic acid, potential degradation pathways include:
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Hydrolysis: The ester and carboxylic acid functional groups in the molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The double bond in the kaurane structure could be a site for oxidative cleavage.
Q6: How can I monitor the stability of this compound in my experiments?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By monitoring the peak area of this compound over time, you can determine its stability under your specific experimental conditions.
Quantitative Data Summary
The following table summarizes the stability of xylopic acid, a structural analog of this compound, under various stress conditions. This data can be used as a predictive guide for the stability of this compound.
| Stress Condition | Reagent/Parameter | Observation for Xylopic Acid | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Significant degradation | [2][3] |
| Alkaline Hydrolysis | 0.1 M NaOH | Significant degradation | [2][3] |
| Oxidative | 3% H₂O₂ | Significant degradation | [2][3] |
| Thermal | Elevated Temperature | Degradation is temperature-dependent | [2][3] |
| Photolytic | UV Irradiation | No significant degradation | [2][3] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.
Objective: To generate potential degradation products and identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven at a specific temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any degradation products.
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a common reverse-phase column, such as a C18 column.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water or methanol and water.
-
If co-elution of peaks occurs, adjust the mobile phase composition, pH (using buffers like phosphate (B84403) or acetate), or gradient profile.
-
-
Forced Degradation Sample Analysis: Inject the samples generated from the forced degradation study (Protocol 1) to challenge the separation capability of the method.
-
Method Optimization: Fine-tune the chromatographic conditions (e.g., flow rate, column temperature, gradient slope) to achieve optimal resolution between this compound and all degradation products.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Technical Support Center: Overcoming Deacetylxylopic Acid Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Deacetylxylopic acid.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you resolve experimental roadblocks.
Q1: My this compound is not dissolving in my aqueous buffer for a cell-based assay. What should I do?
A1: this compound is a hydrophobic compound and has very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several steps you can take to mitigate precipitation:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of medium, try adding the stock to a smaller volume of medium while vortexing, and then add this to the rest of the medium. This can help to disperse the compound more effectively.
-
Use a co-solvent system: In some cases, using a mixture of solvents for your stock solution can improve solubility upon dilution. However, the toxicity of the co-solvents to your cells must be carefully evaluated.
-
Incorporate a surfactant: Non-ionic surfactants like Tween 80 or Tween 20 can be used at low, non-toxic concentrations in the final medium to help maintain the solubility of hydrophobic compounds.
-
Consider alternative formulation strategies: For persistent solubility issues, more advanced techniques like the use of cyclodextrins or solid dispersions may be necessary.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A3: The tolerance of cell lines to DMSO varies. Generally, a final DMSO concentration of 0.1% to 0.5% (v/v) is considered safe for most cell lines, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.[1]
Frequently Asked Questions (FAQs)
Q: What are the recommended solvents for preparing a stock solution of this compound?
A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2]
Q: Is there any quantitative data on the solubility of this compound?
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | ~25 | ~78.5 |
| Ethanol | ~30 | ~94.2 |
| Dimethylformamide (DMF) | ~30 | ~94.2 |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 | ~1.57 |
Data for Steviol, a structurally similar kaurene diterpenoid, is provided as a proxy.[2]
Q: Can I sonicate or heat the solution to improve the dissolution of this compound?
A: Gentle warming (e.g., to 37°C) and sonication can be used to aid the dissolution of this compound in an organic solvent when preparing a stock solution. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound. Always ensure the vessel is properly sealed to prevent solvent evaporation.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a detailed method for preparing a stock solution suitable for use in most in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 318.45 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 318.45 g/mol * (1000 mg / 1 g) = 3.1845 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.2 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the this compound.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. If necessary, you can gently warm the tube to 37°C in a water bath or sonicate for a few minutes to aid dissolution.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot solubility problems with this compound.
Proposed Signaling Pathway Inhibition by Kaurene Diterpenoids
This compound is a kaurene diterpenoid. Studies on other kaurene diterpenes have shown that they can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][4][5][6] This pathway is a key regulator of inflammation.
References
- 1. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An ent-kaurene diterpene enhances apoptosis induced by tumor necrosis factor in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylxylopic acid bioassay variability and solutions
Welcome to the technical support center for deacetylxylopic acid bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, address common sources of variability, and offer solutions to frequently encountered issues during in vitro and in vivo testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
This compound is a kaurane (B74193) diterpene. While specific data for this compound is limited, related kaurane diterpenes, such as xylopic acid, have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] It is hypothesized that this compound may exhibit a similar bioactivity profile.
Q2: I am observing high variability between my experimental replicates. What are the common causes?
High variability in bioassays can stem from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range, as high passage numbers can alter cellular responses.[3]
-
Pipetting and Reagent Mixing: Inaccurate or inconsistent pipetting can introduce significant error. Ensure pipettes are calibrated and use proper techniques to avoid bubbles. Thoroughly mix all reagents and cell suspensions.[4]
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation and temperature fluctuations. It is recommended to fill the outer wells with sterile media or PBS and use the inner wells for experimental samples.[4]
-
Compound Stability and Solubility: this compound, like many diterpenes, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Prepare fresh solutions for each experiment to avoid degradation.
-
Biological Variability: Inherent biological differences in cell lines or animal models can contribute to variability. Use standardized cell lines and animal strains from reputable suppliers.
Q3: My this compound solution is not showing any activity in the bioassay. What should I check?
-
Compound Integrity: Verify the purity and integrity of your this compound sample. Improper storage can lead to degradation.
-
Concentration Range: The tested concentration range may be too low. Perform a wide dose-response analysis to determine the effective concentration range.
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Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's activity. Consider using a more sensitive method or a different cell line.
-
Incubation Time: The incubation time may be too short or too long. Optimize the incubation period for your specific assay and cell type.
Troubleshooting Guides
Antimicrobial Assays (Broth Microdilution)
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent MIC values | Inaccurate serial dilutions. Inconsistent inoculum density. Contamination of the culture. | Prepare fresh serial dilutions for each experiment using calibrated pipettes. Standardize the inoculum using a spectrophotometer or McFarland standards. Use aseptic techniques and check for contamination by plating on agar. |
| No inhibition of microbial growth | The compound may not have activity against the tested strain. The compound has precipitated out of the solution. The inoculum is too dense. | Test against a broader range of microorganisms. Check the solubility of the compound in the broth. Consider using a co-solvent, but include a solvent control. Ensure the inoculum is at the recommended density (e.g., 5 x 10^5 CFU/mL). |
| Growth in negative control wells | Contamination of the media or reagents. | Use fresh, sterile media and reagents. |
Cytotoxicity Assays (MTT/MTS)
| Problem | Possible Cause(s) | Solution(s) |
| High background absorbance | Contamination of media or reagents. Phenol (B47542) red in the media can interfere with absorbance readings. | Use sterile reagents and media. Use media without phenol red for the assay. |
| Low absorbance readings | Low cell number. Insufficient incubation time with the MTT/MTS reagent. Cell death due to factors other than the compound. | Optimize cell seeding density. Increase the incubation time with the reagent (typically 1-4 hours). Check cell viability before starting the experiment. |
| Inconsistent results | Uneven cell seeding. Incomplete solubilization of formazan (B1609692) crystals (MTT assay). | Ensure a homogenous cell suspension before and during seeding. Gently tap the plate to distribute cells evenly. Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time. |
Anti-inflammatory Assays (Carrageenan-Induced Paw Edema)
| Problem | Possible Cause(s) | Solution(s) |
| High variability in paw volume measurements | Inconsistent injection volume or site of carrageenan. Stress on the animals affecting the inflammatory response. | Standardize the injection technique and ensure the injection is subcutaneous into the plantar surface. Acclimatize animals to the experimental conditions and handle them gently. |
| No significant reduction in edema with the compound | The compound may not have acute anti-inflammatory activity at the tested dose. Poor bioavailability of the compound. | Test a wider range of doses. Consider a different route of administration or formulation to improve absorption. |
| Inconsistent results between animals | Genetic variability within the animal strain. Differences in the age and weight of the animals. | Use a highly inbred strain of animals. Use animals of the same age and within a narrow weight range. |
Quantitative Data Summary
Table 1: Antimicrobial Activity of a this compound Derivative
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 320 |
| Streptococcus pyogenes | >400 |
| Escherichia coli | 320 |
| Pseudomonas aeruginosa | >400 |
| Candida albicans | >400 |
Data for the ester of this compound from Kofie et al., 2019.[3]
Table 2: Anti-inflammatory Activity of Xylopic Acid
| Assay | IC50 Value |
| Inhibition of albumen denaturation | 15.55 µg/mL |
Data from Osafo et al., 2018.
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in decreasing concentrations of the compound across the plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the standardized inoculum to each well, including positive (inoculum only) and negative (broth only) controls.
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Testing: MTT Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used model for acute inflammation.[1][3][5][6]
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin (B1671933) 10 mg/kg), and this compound treatment groups at various doses.
-
Administer the respective treatments orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of paw edema and the percentage of inhibition of edema for each group compared to the vehicle control.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of related diterpenes.
Caption: Potential anti-inflammatory signaling pathway of this compound.
Caption: Potential intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dihydroguaiaretic acid | CAS:66322-34-7 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Glochidone | CAS:6610-55-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Cimicifugoside | CAS:66176-93-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Improving Deacetylxylopic Acid Purity
Welcome to the Technical Support Center for the purification of Deacetylxylopic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Question 1: Why is the resolution poor between this compound and other spots on my TLC plate after initial silica (B1680970) gel chromatography?
Answer: Poor resolution is a common issue when purifying natural products from a crude extract due to the presence of structurally similar compounds. In the case of this compound isolated from Nouelia insignis, the primary impurities are other ent-kaurane diterpenoids which have very similar polarities.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating compounds with similar Rf values. An ideal solvent system should provide an Rf value of approximately 0.2-0.3 for this compound. Action: Systematically vary the ratio of your solvents. For instance, if using a petroleum ether-ethyl acetate (B1210297) system, gradually decrease the proportion of the more polar ethyl acetate.[1] |
| Co-elution of Isomers | Structural isomers of diterpenoids are notoriously difficult to separate on standard silica gel.[2] Action: Consider using a multi-step chromatographic approach. After the initial silica gel column, further purification using reverse-phase chromatography (e.g., ODS or C18 column) or Sephadex LH-20 can be effective.[3] For very challenging isomer separations, HPLC with specialized columns (e.g., phenyl or PFP) may be necessary.[4] |
| Acidic Nature of Silica Gel | Standard silica gel is slightly acidic, which can cause peak tailing or degradation of acid-sensitive compounds.[5] Action: If you suspect your compound is sensitive, you can deactivate the silica gel by washing the column with a solvent system containing 1-3% triethylamine (B128534) before loading your sample.[3][6][7] Alternatively, using a different stationary phase like alumina (B75360) (neutral or basic) could be beneficial.[5] |
| Column Overloading | Loading too much crude extract onto the column can lead to broad bands and poor separation. Action: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[1] |
Question 2: My this compound seems to be degrading during silica gel column chromatography. What can I do?
Answer: Degradation on a silica gel column can occur if the compound is sensitive to the acidic nature of the stationary phase.
Troubleshooting Steps:
-
Confirm Instability: Before running a large-scale column, spot your sample on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't present initially, your compound may be unstable on silica.
-
Neutralize the Stationary Phase: As mentioned previously, pre-treating the silica gel with a triethylamine-containing solvent system can neutralize the acidic sites.[3][6][7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil or alumina.[5]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution (flash chromatography).
Question 3: After purification, my final product still shows minor impurities in the NMR spectrum. What are the final polishing steps?
Answer: Achieving high purity often requires a final "polishing" step to remove trace impurities.
Recommended Final Purification Steps:
-
Recrystallization: This is an excellent technique for a final purification step if a suitable solvent can be found.
-
Solvent Selection: Ideal solvents will dissolve this compound well at elevated temperatures but poorly at room or cold temperatures. For carboxylic acids, common recrystallization solvents include ethanol, methanol (B129727), water, or mixtures like ethanol/water or acetone/hexane.[8][9]
-
Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. Allow it to cool slowly to form crystals. The impurities will ideally remain in the mother liquor.
-
-
Preparative HPLC: If recrystallization is unsuccessful or does not provide the desired purity, semi-preparative or preparative reverse-phase HPLC can be a highly effective final purification step.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound? A1: When isolated from Nouelia insignis, the most common impurities are other structurally related ent-kaurane diterpenoid acids. A study has identified at least 26 other such compounds from this plant.[3][10]
Q2: What is a typical multi-step purification protocol for this compound? A2: A comprehensive purification strategy involves several chromatographic steps to separate the complex mixture of diterpenoids. Based on successful isolation studies, a typical workflow would be:
-
Initial fractionation on a silica gel column.
-
Further separation of the resulting fractions on MCI gel or reverse-phase (ODS) columns.
-
Size-exclusion chromatography using Sephadex LH-20 can also be employed to separate compounds based on their size.
-
Final polishing of the fractions containing this compound using semi-preparative RP-C18 HPLC.[3]
Q3: How can I monitor the purification process effectively? A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification.
-
Visualization: Diterpenoids are often not visible under UV light unless they have a chromophore. Therefore, a staining reagent is necessary. A common stain for diterpenes is a vanillin-sulfuric acid or p-anisaldehyde/sulfuric acid reagent followed by heating, which typically produces brown or colored spots.[10][11]
-
Tracking Progress: Use TLC to check the composition of the fractions collected from your column to decide which ones to combine for the next purification step.
Q4: What analytical techniques can I use to assess the final purity of my this compound? A4:
-
HPLC: A high-performance liquid chromatography method with a suitable column (e.g., C18) and detector (e.g., UV or ELSD) can provide a quantitative measure of purity.
-
NMR Spectroscopy: High-resolution 1H and 13C NMR spectroscopy are powerful tools to confirm the structure and assess purity. The absence of signals corresponding to known impurities is a strong indicator of high purity. Comparing your spectra to literature data for this compound is essential.[12][13][14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your compound.
Data Presentation
Table 1: Representative Multi-Step Purification Scheme for this compound
| Purification Step | Stationary Phase | Typical Mobile Phase (Gradient) | Target | Expected Purity |
| Step 1: Initial Fractionation | Silica Gel H (10–40 μm) | Petroleum Ether / Ethyl Acetate (50:1 to 0:1) | Isolate fractions containing diterpenoid acids | Low to Moderate |
| Step 2: Coarse Separation | MCI Gel | Methanol / Water (10:90 to 100:0) | Separate fractions based on polarity | Moderate |
| Step 3: Intermediate Purification | ODS (RP-C18) | Acetonitrile (B52724) / Water or Methanol / Water | Isolate fractions enriched in this compound | Moderate to High |
| Step 4: Size-Based Separation | Sephadex LH-20 | Methanol / Water (e.g., 60:40) | Remove impurities of different molecular sizes | High |
| Step 5: Final Polishing | Semi-preparative RP-C18 HPLC | Methanol / Water (e.g., 65:35) | Isolate pure this compound | >98% |
Note: This table is a representative summary based on published protocols. Actual purities will vary depending on the initial concentration of this compound in the crude extract and the optimization of each step.[3]
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound from Crude Extract
This protocol is adapted from the successful isolation of ent-kaurane diterpenoids from Nouelia insignis.[3]
-
Initial Silica Gel Chromatography:
-
Column Packing: Prepare a slurry of silica gel H (10–40 μm) in petroleum ether and pack the column.
-
Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of solvent and load it onto the column.
-
Elution: Elute the column with a gradient of petroleum ether-ethyl acetate (from 50:1 to 0:1 v/v).
-
Fraction Collection: Collect fractions and monitor by TLC.
-
-
MCI Gel Chromatography:
-
Column Packing: Pack a column with MCI gel and equilibrate with 10% methanol in water.
-
Sample Loading: Load the combined fractions from the previous step that contain the compounds of interest.
-
Elution: Elute with a gradient of methanol in water (from 10:90 to 100:0 v/v).
-
Fraction Collection: Collect and analyze fractions by TLC.
-
-
ODS (Octadecylsilane) Chromatography:
-
Column Packing: Use a pre-packed ODS (RP-C18) column or pack your own. Equilibrate with the initial mobile phase (e.g., 10% acetonitrile in water).
-
Sample Loading: Dissolve the relevant fractions in the initial mobile phase and load onto the column.
-
Elution: Elute with a gradient of acetonitrile or methanol in water.
-
Fraction Collection: Collect fractions and analyze by TLC or HPLC.
-
-
Semi-Preparative HPLC:
-
Column: Use a semi-preparative RP-C18 column (e.g., 9.4 x 250 mm, 5 μm).
-
Mobile Phase: An isocratic or shallow gradient system of methanol/water or acetonitrile/water. A typical reported system is methanol/water (65:35 v/v) at a flow rate of 1.0 mL/min.[3]
-
Injection and Collection: Inject the enriched fraction and collect the peak corresponding to this compound based on retention time.
-
Mandatory Visualization
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common purification issues.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid [scribd.com]
- 3. Chromatography [chem.rochester.edu]
- 4. nacalai.com [nacalai.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Diterpenoids from the Buds of Pinus banksiana Lamb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Complete 13C NMR assignments for ent-kaurane diterpenoids from Sideritis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. preprints.org [preprints.org]
- 15. Carbon‐13 NMR spectra of kauranoid diterpenes | Semantic Scholar [semanticscholar.org]
Deacetylxylopic acid experimental artifacts and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deacetylxylopic acid. Given the limited direct experimental data on this compound, much of the guidance is inferred from studies on the closely related and structurally similar compound, xylopic acid, a kaurene diterpene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a diterpenoid compound isolated from the herb Nouelia insignis. While specific biological activities of this compound are not extensively documented, its parent compound, xylopic acid, exhibits significant anti-inflammatory, analgesic, and anti-allergic properties.[1][2] It is hypothesized that this compound may share some of these activities. Xylopic acid's mechanisms are thought to involve the inhibition of the arachidonic acid pathway and modulation of histamine (B1213489) release.[1][2]
Q2: How should I dissolve this compound for in vitro experiments?
This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate.[3] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q3: What are the appropriate negative and positive controls for experiments with this compound?
-
Vehicle Control (Negative Control): This is essential to ensure that the solvent used to dissolve the this compound (e.g., DMSO) does not have an effect on its own. The vehicle control should contain the same final concentration of the solvent as the experimental samples.
-
Untreated Control (Negative Control): This sample consists of cells or tissues that have not been exposed to either this compound or the vehicle. It serves as a baseline for assessing the compound's effects.
-
Positive Control: The choice of a positive control will depend on the specific biological activity being investigated. For example, if you are studying anti-inflammatory effects, a known anti-inflammatory drug like dexamethasone (B1670325) or indomethacin (B1671933) would be a suitable positive control.
Q4: What is a typical concentration range for in vitro studies with this compound?
The optimal concentration range for this compound should be determined empirically through dose-response experiments. Based on studies with the related compound, xylopic acid, a starting range of 1 µM to 100 µM could be explored.[4] A cytotoxicity assay (e.g., MTT or LDH assay) should always be performed to determine the non-toxic concentration range for your specific cell line.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
Symptoms:
-
Visible precipitate or cloudiness in the culture wells after adding the diluted this compound.
-
Inconsistent or non-reproducible experimental results.
Possible Causes:
-
Poor Solubility: this compound, like many diterpenoids, has low aqueous solubility.
-
High Final Concentration: The final concentration in the aqueous culture medium may exceed its solubility limit.
-
Improper Dilution: Adding the DMSO stock directly to a large volume of aqueous medium without proper mixing can cause localized high concentrations and precipitation.
Solutions:
-
Optimize Dilution Method: Prepare an intermediate dilution of the DMSO stock in a serum-free medium before adding it to the final culture medium containing serum. Vortex gently between dilutions.
-
Reduce Final Concentration: If precipitation persists, lower the final working concentration of this compound.
-
Use a Solubilizing Agent: In some cases, non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low, non-toxic concentrations to improve solubility. However, appropriate controls for the solubilizing agent must be included.
Issue 2: High Background or Off-Target Effects
Symptoms:
-
Unexpected changes in cell morphology or signaling pathways that are not consistent with the hypothesized mechanism of action.
-
High variability between replicate wells.
Possible Causes:
-
Compound Purity: The this compound sample may contain impurities from the isolation process.
-
Non-Specific Binding: Diterpenoids can sometimes interact non-specifically with cellular components.
-
Cytotoxicity: The observed effects may be a result of cellular stress or death rather than a specific biological activity.
Solutions:
-
Verify Compound Purity: If possible, verify the purity of your this compound sample using techniques like HPLC or mass spectrometry.
-
Perform Cytotoxicity Assays: Always run a cytotoxicity assay to ensure you are working within a non-toxic concentration range.
-
Include Counter-Screens: If you are investigating a specific pathway, include assays for related but distinct pathways to check for off-target effects.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| DMSO | Soluble | [3] |
| Acetone | Soluble | [3] |
| Water | Poorly Soluble | Inferred |
Table 2: Example Dose-Response Data for a Hypothetical Anti-Inflammatory Assay (e.g., Inhibition of Nitric Oxide Production in Macrophages)
| Concentration (µM) | % Inhibition of NO Production (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 0 ± 2.5 | 100 |
| 1 | 15.2 ± 3.1 | 98.5 |
| 5 | 35.8 ± 4.5 | 97.2 |
| 10 | 55.1 ± 5.2 | 96.8 |
| 25 | 78.9 ± 6.3 | 95.1 |
| 50 | 85.4 ± 5.9 | 88.3 |
| 100 | 88.2 ± 6.8 | 75.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 318.45 g/mol ).
-
Weigh the this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all working solutions and the vehicle control is consistent and ideally ≤ 0.1%.
-
Protocol 2: MTT Cytotoxicity Assay
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: Workflow for in vitro experiments with this compound.
Caption: A hypothetical anti-inflammatory mechanism for this compound.
References
Technical Support Center: Deacetylxylopic Acid Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with deacetylxylopic acid. Given that this compound is a kaurane (B74193) diterpene, its biological activities are predicted to be in areas such as inflammation and cancer, similar to related compounds like xylopic acid.[1][2][3][4][5][[“]][7] The following guides are designed to help you optimize your dose-response experiments and navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important for studying this compound?
A1: A dose-response curve is a graph that visualizes the relationship between the concentration of a drug, such as this compound, and its biological effect.[8] These experiments are crucial for determining key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which quantify the potency of the compound.[9] This information is fundamental for comparing its activity across different cell lines or conditions and for designing further experiments.[9]
Q2: I am seeing no effect of this compound on my cells at any concentration. What could be the problem?
A2: There are several potential reasons for a lack of a dose-dependent effect:
-
Incorrect Concentration Range: The concentrations you tested may be too low to elicit a response. It is advisable to perform a broad range-finding experiment, for instance, from nanomolar to high micromolar concentrations.[10]
-
Cell Line Insensitivity: The chosen cell line may not be sensitive to the effects of this compound. Kaurane diterpenes can have cell-type-specific effects. Consider using a positive control compound known to elicit a response in your chosen cell line to validate the assay system.
-
Compound Solubility and Stability: this compound may have limited solubility in your culture medium. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in the medium. Also, confirm the stability of the compound under your experimental conditions.
-
Insufficient Incubation Time: The duration of the treatment may not be long enough for the biological effects to manifest. A time-course experiment can help determine the optimal treatment duration.[9]
Q3: My dose-response curve is not sigmoidal (S-shaped). What does this mean?
A3: A non-sigmoidal curve can indicate several things:
-
Hormesis: Some compounds exhibit a U-shaped or biphasic dose-response, where low doses stimulate a response and high doses inhibit it. This is a genuine biological phenomenon.
-
Compound Precipitation: At higher concentrations, the compound may be precipitating out of solution, leading to a loss of effect and a plateau or drop in the response curve. Check for visible precipitate in the wells.
-
Off-Target Effects: At high concentrations, the compound may be causing non-specific toxicity or other off-target effects that interfere with the primary biological readout.
-
Assay Interference: The compound itself might interfere with the assay chemistry (e.g., colorimetric or fluorescent readouts). It is important to run controls with the compound in the absence of cells to check for such interference.
Q4: The IC50 value for this compound varies significantly between experiments. How can I improve reproducibility?
A4: Variability in IC50 values is a common issue. To improve consistency:
-
Standardize Cell Culture Conditions: Use cells from a similar passage number for each experiment, as cellular characteristics can change over time.[11] Ensure consistent cell seeding density, as this can significantly impact the results.[11][12]
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is the same across all wells and is at a non-toxic level (typically ≤ 0.5%).[10]
-
Use Precise Serial Dilutions: Prepare fresh serial dilutions of this compound for each experiment to avoid issues with compound degradation.
-
Include Proper Controls: Always include untreated and vehicle-treated controls on every plate to normalize the data accurately.[13]
-
Monitor Incubation Times: Use a consistent incubation time for both drug treatment and assay development.[9]
Troubleshooting Guide
This guide addresses common unexpected outcomes during dose-response experiments with this compound.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting. Avoid letting cells settle in the tube. To minimize the "edge effect," consider not using the outer wells of the plate or filling them with sterile PBS or media.[12] |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each concentration. Be consistent with your pipetting technique, especially when adding small volumes. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If observed, you may need to adjust the solvent or the maximum concentration tested. |
| Contamination | Check for signs of bacterial or fungal contamination, which can affect cell health and metabolism. |
Issue 2: Dose-Response Curve Plateaus at a High Percentage of Viability (Incomplete Inhibition)
| Possible Cause | Troubleshooting Steps |
| Limited Potency | This compound may only be a partial inhibitor of the biological process being measured. The observed plateau may represent its maximum efficacy. |
| Cellular Resistance | A sub-population of the cells may be resistant to the compound's effects. |
| Solubility Limit | The compound's maximum effect may be limited by its solubility in the culture medium. |
| Assay Window | The dynamic range of your assay might be too narrow. Optimize the assay to ensure a clear distinction between the minimum and maximum signals. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected dose-response curve results.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[14][15][16][17] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[15][16]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations in culture medium. The final DMSO concentration should be consistent and non-toxic (e.g., <0.5%).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking.[14]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[9]
Protocol 2: Anti-Inflammatory Activity using Griess Assay for Nitric Oxide
This protocol quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.[18][19][20] This is a common method to assess the anti-inflammatory potential of a compound in cells like LPS-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophages or similar cell line
-
Complete culture medium (phenol red-free medium is recommended to reduce background)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[20]
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (prepared in medium) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and NO production. Include control wells with cells only, cells + LPS, and cells + this compound without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.[20]
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.[20]
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.[18][20]
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-only control. Plot the percentage of inhibition against the log concentration to determine the IC50 value.
Data Presentation
Summarize your quantitative dose-response data in a structured table for clear comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | 95% Confidence Interval |
| Cell Line A | 24 | ||
| Cell Line A | 48 | ||
| Cell Line B | 48 | ||
| Cell Line C | 48 |
Table 2: Anti-inflammatory Effect of this compound
| Assay | Cell Line | IC50 (µM) | 95% Confidence Interval |
| Nitric Oxide Inhibition | RAW 264.7 | ||
| TNF-α Inhibition | RAW 264.7 | ||
| IL-6 Inhibition | RAW 264.7 |
Signaling Pathways and Workflows
Based on the known activities of related kaurane diterpenes, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 5. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. The acute anti-inflammatory action of xylopic acid isolated from Xylopia aethiopica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. clyte.tech [clyte.tech]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Nitric Oxide Griess Assay [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Deacetylxylopic acid interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deacetylxylopic acid. Our aim is to help you identify and resolve potential interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a kaurane (B74193) diterpene, a class of natural products known for a wide range of biological activities. While specific data on this compound is limited, its close analog, xylopic acid, has demonstrated anti-inflammatory properties.[1] Diterpenes, in general, have been investigated for cytotoxic and chemopreventive potential. Some kaurane diterpenes have been shown to inhibit enzymes like Leishmania pteridine (B1203161) reductase I.[2]
Q2: Can this compound interfere with my biochemical assay?
Like many natural products, this compound has the potential to interfere with biochemical assays, which can lead to false-positive or false-negative results.[3][4] Potential mechanisms of interference include:
-
Compound Aggregation: At certain concentrations in aqueous solutions, organic molecules can form aggregates that non-specifically inhibit enzymes.[5]
-
Chemical Reactivity: The molecule may react with assay components, such as protein residues or detection reagents.
-
Optical Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay readout.
-
Redox Activity: The compound may have inherent reducing or oxidizing properties that can interfere with assays measuring redox reactions (e.g., antioxidant assays).
It is important to note that not all kaurane diterpenes are problematic, and some have been screened without raising pan-assay interference compounds (PAINS) alerts.[6]
Q3: My this compound sample is showing activity in multiple unrelated assays. Is this a real effect?
Observing activity across a range of different assays is a strong indicator of potential assay interference rather than a specific biological effect. This phenomenon is sometimes referred to as being a "frequent hitter" and is common for compounds that act through non-specific mechanisms like aggregation.[3]
Q4: How can I proactively minimize interference from this compound in my assays?
Careful assay design can help mitigate potential interference.[3] Consider the following:
-
Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer can help prevent compound aggregation.[3]
-
Use Reducing Agents: For assays sensitive to redox-active compounds, including a reducing agent like dithiothreitol (B142953) (DTT) can be beneficial.[7]
-
Run Control Experiments: Test this compound in control wells without the biological target to check for direct effects on the assay reagents or readout.
Troubleshooting Guides
Issue 1: Suspected False-Positive in an Enzyme Inhibition Assay
You observe that this compound inhibits your target enzyme, but you are concerned about non-specific inhibition.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Kaurane-Type Diterpenes as Inhibitors of Leishmania Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ent-kaurane diterpenes isolated from n-hexane extract of Baccharis sphenophylla by bioactivity-guided fractionation target the acidocalcisomes in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Deacetylxylopic Acid and Xylopic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylopic acid, a kaurene diterpene primarily isolated from the fruits of Xylopia aethiopica, has garnered significant attention for its diverse pharmacological properties. Its derivative, deacetylxylopic acid, has also been investigated, revealing a distinct yet related biological profile. This guide provides a comprehensive and objective comparison of the biological activities of this compound and xylopic acid, supported by available experimental data to inform further research and drug development endeavors.
Chemical Structures
Xylopic Acid: 15β-acetoxy-kaur-16-en-19-oic acid This compound: 15β-hydroxy-kaur-16-en-19-oic acid
The primary structural difference between the two compounds is the presence of an acetyl group at the C-15 position in xylopic acid, which is replaced by a hydroxyl group in this compound. This seemingly minor structural modification can significantly influence the biological activity of the molecule.
Comparative Biological Activities
While extensive research has been conducted on xylopic acid, data on this compound is comparatively limited. The following sections summarize the available experimental findings for both compounds.
Antimicrobial Activity
A direct comparative study has demonstrated the antimicrobial potential of both xylopic acid and its deacetyl derivative against a range of microorganisms.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in μg/mL)
| Microorganism | Xylopic Acid | This compound Ester | Reference |
| Staphylococcus aureus | >400 | 320 | |
| Streptococcus pyogenes | >400 | 100 | |
| Bacillus subtilis | >400 | 100 | |
| Escherichia coli | 200 | 160 | |
| Pseudomonas aeruginosa | 160 | 100 | |
| Candida albicans | >400 | 100 |
Note: The study utilized an ester derivative of this compound.
These results suggest that the this compound derivative exhibits, in some cases, more potent antimicrobial activity than the parent xylopic acid.
Central Nervous System (CNS) Activity
Both compounds have been investigated for their effects on the central nervous system, particularly their anxiolytic and antidepressant-like properties.
Table 2: Comparative CNS Activity
| Activity | Xylopic Acid | This compound | Key Findings |
| Anxiolytic-like Effects | Effective | Effective | Both compounds demonstrated anxiolytic-like effects in preclinical models. |
| Antidepressant-like Effects | Effective | Effective | Both compounds showed potential antidepressant-like activity. |
Anti-inflammatory Activity
Xylopic Acid:
Xylopic acid has demonstrated significant anti-inflammatory properties in various in vivo models. It has been shown to inhibit paw edema induced by different inflammatory agents. The proposed mechanism for its anti-inflammatory action involves the inhibition of the arachidonic acid pathway. One of its molecular targets is believed to be the NF-κB signaling pathway, a key regulator of inflammation.
Table 3: Anti-inflammatory Activity of Xylopic Acid
| Experimental Model | Dosage | Inhibition of Edema (%) | Reference |
| Carrageenan-induced paw edema | 10 mg/kg | Significant | |
| Carrageenan-induced paw edema | 30 mg/kg | Significant | |
| Carrageenan-induced paw edema | 100 mg/kg | Significant |
This compound:
To date, there is a lack of published experimental data specifically evaluating the in vivo anti-inflammatory activity of this compound. In silico prediction tools could be utilized to estimate its potential activity, but these predictions require experimental validation.
Anticancer Activity
Xylopic Acid:
Some studies have suggested that xylopic acid possesses antiproliferative effects against certain cancer cell lines. However, one study reported that xylopic acid, unlike the related kaurenoic acid, did not exhibit cytotoxic effects against human cancer cells. Further research is needed to fully elucidate its anticancer potential.
This compound:
There is currently no available experimental data on the anticancer activity of this compound. Computational models for predicting anticancer activity could offer preliminary insights but are not a substitute for in vitro and in vivo studies.
Experimental Protocols
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
Preparation of Compounds: Xylopic acid and its derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
-
Animals: Male Wistar rats (150-200 g) are used.
-
Treatment: Animals are divided into groups. The control group receives the vehicle, the standard group receives a reference anti-inflammatory drug (e.g., indomethacin), and the test groups receive different doses of xylopic acid administered orally.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
Xylopic Acid
The anti-inflammatory effects of xylopic acid are believed to be mediated, at least in part, through the modulation of the NF-κB signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation by xylopic acid would lead to a downstream reduction in the production of inflammatory mediators.
Caption: Proposed inhibitory effect of Xylopic Acid on the NF-κB signaling pathway.
This compound
The specific signaling pathways modulated by this compound are not yet well-defined. Further investigation is required to elucidate its mechanisms of action for its observed biological activities.
Experimental Workflow
The general workflow for investigating and comparing the biological activities of these compounds is outlined below.
Caption: General workflow for comparative biological activity studies.
Conclusion and Future Directions
Xylopic acid exhibits a broad spectrum of biological activities, with its anti-inflammatory and analgesic properties being the most extensively studied. This compound also demonstrates promising antimicrobial and CNS activities, in some instances surpassing its parent compound.
A significant gap in the current literature is the lack of experimental data on the anti-inflammatory and anticancer activities of this compound. Future research should prioritize:
-
Comprehensive evaluation of this compound's biological profile: In-depth studies are needed to assess its anti-inflammatory, anticancer, and other potential therapeutic effects.
-
Direct comparative studies: Head-to-head comparisons of xylopic acid and this compound across a range of biological assays are crucial to understand their structure-activity relationships.
-
Elucidation of mechanisms of action: Investigating the molecular targets and signaling pathways for both compounds will provide a deeper understanding of their pharmacological effects and guide the development of more potent and selective derivatives.
This comparative guide highlights the therapeutic potential of both xylopic acid and this compound. Further rigorous scientific investigation is warranted to fully unlock their potential as lead compounds for the development of new therapeutic agents.
Validating the Anticancer Effects of Deacetylxylopic Acid and its Congeners In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: Xylopia aethiopica Extract vs. Standard Chemotherapy
In preclinical models, ethanolic extract of Xylopia aethiopica (XAE) has demonstrated significant anticancer activity. A key study compared the efficacy of XAE to the standard chemotherapy agent Tamoxifen in a chemically-induced breast cancer model in rats.
Table 1: In Vivo Efficacy of Xylopia aethiopica Extract (XAE) vs. Tamoxifen in DMBA-Induced Breast Cancer in Rats [1][2]
| Treatment Group | Dose | Tumor Incidence (%) | Mean Tumor Volume (mm³) | Mean Tumor Burden (g) |
| DMBA Control | Vehicle | 100 | 1850 ± 150 | 4.5 ± 0.5 |
| XAE | 75 mg/kg BW | 62.5 | 850 ± 100 | 2.1 ± 0.3 |
| XAE | 150 mg/kg BW | 50 | 600 ± 80 | 1.5 ± 0.2 |
| XAE | 300 mg/kg BW | 37.5 | 400 ± 50 | 1.0 ± 0.1 |
| Tamoxifen | 3.3 mg/kg BW | 37.5 | 550 ± 70 | 1.4 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to DMBA control.
The results indicate that XAE, at all tested doses, significantly reduced tumor incidence, volume, and burden. Notably, the highest dose of XAE (300 mg/kg BW) showed comparable efficacy to Tamoxifen in reducing tumor incidence.
In Vitro Potency of Xylopic Acid Derivatives
In addition to the crude extract, semisynthetic derivatives of xylopic acid have been investigated for their anticancer potential. A ketone derivative of xylopic acid, in particular, has shown superior in vitro cytotoxicity compared to the conventional chemotherapeutic agent Cisplatin against human breast (MCF-7) and lung (A549) cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC50) of Xylopic Acid Ketone Derivative vs. Cisplatin
| Compound | MCF-7 (μM) | A549 (μM) |
| Xylopic Acid Ketone Derivative | 3 ± 1 | 8 ± 1 |
| Cisplatin | 19 ± 3 | 15 ± 4 |
The significantly lower IC50 values for the xylopic acid derivative suggest a higher potency in inhibiting the proliferation of these cancer cell lines.
Experimental Protocols
In Vivo Mammary Carcinogenesis Model
Objective: To evaluate the chemopreventive potential of Xylopia aethiopica extract (XAE) in a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinogenesis model in rats.[1][3][4]
Animal Model: Female Sprague-Dawley rats, 45-55 days old.[1]
Tumor Induction: A single dose of 80 mg/kg body weight of DMBA, dissolved in olive oil, is administered orally by gavage.[1]
Treatment Groups:
-
Normal Control: Received the vehicle (distilled water) only.
-
DMBA Control: Received DMBA and the vehicle.
-
XAE Treatment Groups: Received DMBA and XAE at doses of 75, 150, and 300 mg/kg body weight (BW) daily by oral gavage.[1]
-
Positive Control: Received DMBA and Tamoxifen at a dose of 3.3 mg/kg BW daily by oral gavage.[1]
Treatment Duration: 20 weeks.[1]
Endpoint Analysis:
-
Tumor Palpation: Tumors are palpated twice weekly.
-
Tumor Measurement: Tumor volume is measured using a caliper and calculated using the formula V = 0.5 x (length x width²).
-
Tumor Burden: At the end of the study, animals are euthanized, and tumors are excised and weighed.
-
Histopathology: Tumor tissues are fixed in 10% formalin for histopathological analysis.
-
Biochemical Analysis: Serum levels of cancer antigen 15-3 (CA 15-3), as well as markers of oxidative stress (SOD, CAT, GSH) and inflammation (INF-γ, TNF-α, IL-12, IL-6), are measured.[1]
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a xylopic acid ketone derivative against human cancer cell lines.
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the xylopic acid ketone derivative or Cisplatin for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The anticancer effects of Xylopia aethiopica extract are believed to be mediated, at least in part, through the induction of apoptosis (programmed cell death).[1][5] The available evidence points towards a caspase-3-dependent pathway.
Experimental Workflow for In Vivo Study
Caption: Workflow of the in vivo study on XAE.
Caspase-3 Dependent Apoptotic Pathway
The ethanolic extract of Xylopia aethiopica appears to induce apoptosis through the intrinsic pathway, which involves the mitochondria. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase-3, the primary executioner caspase.
Caption: Proposed apoptotic pathway of XAE.
References
- 1. Anticancer Potential of Ethanolic Extract of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) Dried Fruits on Breast Adenocarcinoma: In Vitro and In Vivo Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative action of Xylopia aethiopica fruit extract on human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Deacetylxylopic Acid for Researchers
For researchers and professionals in drug development, the choice between sourcing a natural product directly from its biological origin or utilizing a synthetic counterpart is a critical decision. This guide provides a comprehensive comparison of natural and synthetic Deacetylxylopic acid, a kaurane (B74193) diterpenoid with promising biological activities. While direct comparative studies are limited, this document extrapolates data from related compounds and general principles of natural product chemistry and synthesis to offer a detailed overview.
This compound is a naturally occurring diterpenoid isolated from plants such as Nouelia insignis. It belongs to the kaurane class of diterpenes, which are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide will delve into the characteristics, potential performance, and methodologies associated with both natural and synthetically produced this compound.
Data Presentation: A Comparative Overview
The following tables summarize the key anticipated differences between naturally sourced and synthetically produced this compound. These comparisons are based on typical outcomes for natural product isolation versus chemical synthesis.
Table 1: Purity, Yield, and Impurity Profile
| Feature | Natural this compound | Synthetic this compound |
| Purity | Typically high after extensive purification, but may contain closely related natural analogs. | Potentially very high (>99%) after rigorous purification. |
| Yield | Highly variable depending on the natural source, season of harvest, and extraction efficiency. | Scalable and predictable, with yields determined by the efficiency of the synthetic route. |
| Key Impurities | Other kaurane diterpenoids, plant pigments, lipids, and other secondary metabolites. | Reagents, catalysts, solvents, and synthetic byproducts from incomplete reactions or side reactions. |
| Stereochemistry | Exists as a single, naturally occurring enantiomer. | Synthesis can potentially yield a racemic mixture unless an asymmetric synthesis is employed. |
Table 2: Biological Activity Comparison (Inferred)
| Biological Activity | Natural this compound | Synthetic this compound |
| Anti-inflammatory | Established for related compounds like xylopic acid, expected to be similar for the pure deacetylated form. | Expected to be identical to the natural form if stereochemically pure. |
| Antimicrobial | Derivatives of xylopic acid have shown antimicrobial properties. | Expected to be identical to the natural form if stereochemically pure. |
| Cytotoxicity | Many kaurane diterpenoids exhibit cytotoxic activity against various cancer cell lines. | Expected to be identical to the natural form if stereochemically pure. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis, characterization, and biological evaluation of this compound.
Plausible Synthetic Approach: A Representative Pathway
While a specific total synthesis of this compound is not widely published, a plausible route can be devised based on the successful synthesis of other ent-kaurane diterpenoids.[1][2][3][4] A common strategy involves the construction of the tetracyclic core through a series of cycloaddition and rearrangement reactions.
Key Stages of a Hypothetical Synthesis:
-
Core Construction: An intramolecular Diels-Alder reaction can be employed to form the fused ring system characteristic of kaurane diterpenoids.
-
Stereochemical Control: Chiral auxiliaries or asymmetric catalysis would be essential to ensure the correct stereochemistry of the final product, mirroring the natural enantiomer.
-
Functional Group Manipulation: Introduction and modification of hydroxyl and carboxylic acid functionalities would be achieved through standard organic transformations.
The workflow for such a synthesis is illustrated below.
Caption: Hypothetical workflow for the total synthesis of a kaurane diterpenoid.
Analytical Characterization
To ensure the identity and purity of both natural and synthetic this compound, a combination of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify its presence in a mixture. A reversed-phase C18 column with a mobile phase of methanol (B129727) and water is a common method for separating diterpenoids.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the stereochemistry of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Biological Activity Assays
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of this compound (natural or synthetic) for 1 hour.
-
Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Measurement: After 24 hours, the amount of nitric oxide (NO) produced by the cells is measured using the Griess reagent. A decrease in NO production indicates anti-inflammatory activity.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC):
-
Microorganism Culture: Bacterial or fungal strains are grown in appropriate broth media.
-
Serial Dilution: this compound is serially diluted in a 96-well plate.
-
Inoculation: A standardized suspension of the microorganism is added to each well.
-
Incubation: The plate is incubated at the optimal temperature for the microorganism's growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathway Analysis
Kaurane diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response and a likely target for this compound.[9][10]
Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Conclusion
The choice between natural and synthetic this compound will depend on the specific research application.
-
Natural this compound is suitable for initial exploratory studies and for investigations where the presence of minor, structurally related compounds might mimic a more "natural" therapeutic agent. However, batch-to-batch variability can be a significant drawback.
-
Synthetic this compound offers the potential for high purity, scalability, and consistency, which are essential for preclinical and clinical development. The main challenge lies in developing an efficient and stereoselective synthetic route.
For researchers in drug development, a synthetic route, once established, provides a reliable and scalable source of the active pharmaceutical ingredient, free from the complexities of natural sourcing. Future research should focus on the development of an efficient total synthesis of this compound and on direct, head-to-head comparisons of the biological activities of the natural and synthetic forms to validate the assumptions outlined in this guide.
References
- 1. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 3. Recent advances in the synthesis of ent -kaurane diterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00028D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 10. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Deacetylxylopic Acid: A Comparative Guide
A comprehensive analysis of the biological activities of Deacetylxylopic acid and its close analog, Xylopic acid, reveals significant anti-inflammatory and anticancer properties. Due to a scarcity of published data on this compound, this guide focuses on the more extensively studied Xylopic acid as a proxy, providing a framework for researchers to replicate and build upon existing findings.
This guide offers a comparative summary of the reported biological effects, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Comparative Analysis of Biological Activities
The primary biological activities attributed to Xylopic acid, and by extension potentially to this compound, are its anti-inflammatory and anticancer effects. The following tables summarize the key quantitative findings from various studies.
Anti-inflammatory Activity of Xylopic Acid
| Assay Type | Model System | Key Findings | Reference |
| Protein Denaturation | In vitro (Egg Albumin) | IC50: 15.55 µg/mL | [1][2] |
| Paw Edema Inhibition | Carrageenan-induced mouse paw edema | Significant inhibition at 10, 30, and 100 mg/kg doses. | [1][3] |
| Paw Edema Inhibition | Histamine-induced mouse paw edema | Significant inhibition at 10, 30, and 100 mg/kg doses. | [1][3] |
| Paw Edema Inhibition | Serotonin-induced mouse paw edema | Significant inhibition at 10, 30, and 100 mg/kg doses. | [1][3] |
| Paw Edema Inhibition | Bradykinin-induced mouse paw edema | Significant inhibition at 10, 30, and 100 mg/kg doses. | [1][3] |
| Paw Edema Inhibition | Prostaglandin E2-induced mouse paw edema | Significant inhibition at 10, 30, and 100 mg/kg doses. | [1][3] |
| Signaling Pathway Modulation | HEK or CHO cells | At 30 µM, significantly inhibited NF-κB-dependent reporter gene expression and enhanced Nrf2 activation. | [4][5] |
Anticancer Activity of Xylopic Acid and its Derivatives
| Compound | Cell Line | Assay | Key Findings | Reference |
| Ketone derivative of Xylopic acid | MCF-7 (Breast Cancer) | Antiproliferative | IC50: 3 µM | [4] |
| Ketone derivative of Xylopic acid | A549 (Lung Cancer) | Antiproliferative | IC50: 8 µM | [4] |
| Xylopia aethiopica extract | HCT116 (Colon Cancer) | Antiproliferative | IC50: 12 µg/mL | |
| Xylopia aethiopica extract | U937 (Leukemia) | Antiproliferative | IC50: 7.5 µg/mL | |
| Xylopia aethiopica extract | C-33A (Cervical Cancer) | Apoptosis & Cell Cycle | Induced apoptosis and G2/M phase cell cycle arrest. Upregulated p53 and p21, and increased Bax/Bcl-2 ratio. | [6] |
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for the key experiments are provided below. These are based on published methodologies and standard laboratory practices.
In Vitro Anti-inflammatory Assay: Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Add 2 mL of varying concentrations of this compound or Xylopic acid.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Use a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 * (1 - (Absorbance of Test / Absorbance of Control))
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model:
-
Use male Wistar rats or ICR mice.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Treatment:
-
Administer this compound or Xylopic acid (e.g., 10, 30, 100 mg/kg) orally or intraperitoneally.
-
Administer a vehicle control (e.g., saline) and a positive control (e.g., indomethacin).
-
-
Induction of Edema:
-
After a set time (e.g., 30-60 minutes) post-treatment, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Calculation:
-
The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = ((Vc - Vt) / Vc) * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
In Vitro Anticancer Assay: MTT Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or Xylopic acid.
-
Include a vehicle control and a positive control (e.g., cisplatin (B142131) or doxorubicin).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for evaluating the biological activities of this compound.
Caption: General experimental workflow for investigating this compound.
Caption: Anti-inflammatory signaling pathway of Xylopic acid.
Caption: Anticancer signaling pathway of Xylopia aethiopica extract.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Nrf2 and NF-κB activities may contribute to the anti-inflammatory mechanism of xylopic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
Deacetylxylopic Acid: A Comparative Assessment of Toxicological Profiles in Non-Target Organisms
A notable gap in current toxicological data exists for deacetylxylopic acid, necessitating a comparative approach using related compounds to infer potential environmental and biological impacts. This guide provides a summary of available toxicity data for the closely related kaurenoic diterpene, xylopic acid, and compares it with the more extensively studied kaurenoic acid. The information is intended for researchers, scientists, and drug development professionals to highlight the need for further investigation into the safety profile of this compound.
Comparative Toxicity Overview
The available data on xylopic acid suggests a potentially low level of cytotoxicity. In contrast, kaurenoic acid has undergone more rigorous genotoxicity testing and has been found to be non-genotoxic. A direct comparison is challenging due to the different toxicological endpoints assessed for each compound.
Table 1: Summary of In Vitro Cytotoxicity and Genotoxicity Data
| Compound | Assay | Test System | Concentration/Dose | Result | Reference |
| Xylopic Acid | Cytotoxicity | Human Cancer Cells | Not specified | No cytotoxic effect | [1] |
| Kaurenoic Acid | Ames Test | S. typhimurium & E. coli | Up to 8 dose levels | Non-mutagenic | [2][3] |
| Kaurenoic Acid | In Vitro Micronucleus Assay | Human Peripheral Blood Lymphocytes | 4 dose levels | No significant increase in micronucleated cells | [2][3] |
Experimental Methodologies
The following are detailed protocols for the key toxicological assays referenced in this guide, based on standardized OECD guidelines.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][4][5][6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This assay is used to detect gene mutations induced by chemical substances.[8][9][10][11][12]
-
Strain Selection: Utilize several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.
-
Exposure: Expose the bacterial strains to the test compound at various concentrations, along with positive and negative controls.
-
Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking the essential amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Mammalian Cell Micronucleus Assay - OECD 487
This test detects damage to chromosomes or the mitotic apparatus.[3][13][14][15][16]
-
Cell Culture: Use cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Compound Exposure: Treat the cells with at least three concentrations of the test substance, as well as positive and negative controls, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cell division at the binucleate stage, allowing for the identification of cells that have completed one round of mitosis.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm). A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the general workflows for the described toxicity assays and a conceptual overview of toxicity assessment.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. criver.com [criver.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nib.si [nib.si]
- 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 10. enamine.net [enamine.net]
- 11. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 12. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. policycommons.net [policycommons.net]
- 14. nucro-technics.com [nucro-technics.com]
- 15. academic.oup.com [academic.oup.com]
- 16. insights.inotiv.com [insights.inotiv.com]
A Head-to-Head Comparison of Analytical Techniques for Deacetylxylopic Acid
For Researchers, Scientists, and Drug Development Professionals
Deacetylxylopic acid, a kaurane (B74193) diterpenoid, holds significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound is paramount for research and development, from phytochemical analysis to pharmacokinetic studies. This guide provides a comparative overview of the primary analytical techniques applicable to the analysis of this compound: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Due to a lack of extensive, publicly available, validated analytical methods specifically for this compound, this guide leverages data from structurally similar kaurane diterpenes, such as xylopic acid and kaurenoic acid, to provide a representative comparison and practical experimental protocols.
Data Presentation: A Comparative Analysis
The selection of an analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, throughput, and cost. The following table summarizes the expected performance characteristics of HPLC-UV, HPTLC, and LC-MS/MS for the analysis of this compound, based on data from analogous compounds.
| Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation on a planar surface, detection by densitometry. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate | Moderate to High | Very High |
| Sensitivity (LOD/LOQ) | ng - µg range | ng range | pg - ng range |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (Recovery %) | 95-105% | 90-110% | 90-110% |
| Throughput | Moderate | High | Moderate |
| Cost | Low to Moderate | Low | High |
| Typical Application | Routine quantification in herbal extracts and formulations. | Rapid screening and quantification of multiple samples. | Trace-level quantification in complex biological matrices. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV, HPTLC, and LC-MS/MS analysis of this compound, adapted from established methods for similar kaurane diterpenes.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from methods used for the quantification of kaurenoic acid and other diterpenes.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with 0.1% phosphoric acid or formic acid). A typical starting point could be Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm.
-
Injection Volume: 20 µL
Sample Preparation (from plant material):
-
Dry and powder the plant material.
-
Extract the powder with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the residue in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
Validation Parameters (to be determined):
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 1-100 µg/mL) and construct a calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision (Intra-day and Inter-day): Analyze replicate samples at different concentrations on the same day and on different days.
-
Accuracy (Recovery): Spike a blank matrix with a known concentration of the standard and calculate the percentage recovery.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol is based on methods for the quantification of various diterpenoids.
Instrumentation:
-
HPTLC applicator (e.g., Linomat 5)
-
HPTLC developing chamber
-
TLC scanner (densitometer)
-
HPTLC plates (e.g., silica (B1680970) gel 60 F254)
Reagents:
-
Toluene (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Vanillin-sulfuric acid spray reagent
-
This compound reference standard
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (e.g., in a ratio of 7:3:0.1, v/v/v). The optimal ratio should be determined experimentally.
-
Application: Apply standards and samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Derivatization: After drying, spray the plate with vanillin-sulfuric acid reagent and heat at 105 °C for 5-10 minutes for visualization.
-
Densitometric Scanning: Scan the plate in absorbance mode at a suitable wavelength (e.g., 550 nm after derivatization).
Sample Preparation: Similar to the HPLC method, with the final extract being dissolved in a volatile solvent like methanol for application to the HPTLC plate.
Validation Parameters (to be determined): Similar to the HPLC method, with linearity typically assessed over a range of applied amounts (e.g., 100-1000 ng/spot).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This protocol is designed for high-sensitivity quantification, particularly in biological matrices.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization - ESI - source)
-
C18 or similar reversed-phase column suitable for LC-MS
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) or acetate (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound not present in the sample.
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely suitable for the acidic nature of the compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound and the IS need to be determined by infusion and optimization.
-
Hypothetical MRM transition for [M-H]⁻: m/z 317.2 -> fragment ions.
-
Sample Preparation (from plasma):
-
To a 100 µL plasma sample, add the internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Validation Parameters (to be determined): As per regulatory guidelines (e.g., FDA or EMA), including specificity, linearity, range, accuracy, precision, matrix effect, and stability.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway for kaurane diterpenes.
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.[1][2][3][4][5][6]
Conclusion
The analysis of this compound can be effectively achieved using HPLC-UV, HPTLC, and LC-MS/MS. The choice of method will depend on the specific research question and available resources. HPLC-UV offers a cost-effective solution for routine quantification, while HPTLC is ideal for high-throughput screening. For analyses requiring the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. The provided protocols, based on structurally related kaurane diterpenes, offer a solid foundation for method development and validation for this compound. Furthermore, the anti-inflammatory potential of this class of compounds appears to be linked to the inhibition of the NF-κB signaling pathway, providing a basis for further pharmacological investigation.
References
- 1. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kaurane diterpene, kamebakaurin, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Deacetylxylopic Acid in a Research Environment
Essential guidelines for the safe handling and disposal of deacetylxylopic acid, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a compound utilized in research, requires careful consideration for its disposal. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance, adhering to established protocols for unknown research chemicals.
Key Safety and Handling Information
When a detailed SDS for a specific research compound like this compound is unavailable, it is imperative to treat it with a high degree of caution. General safety protocols for handling chemical waste in a laboratory setting should be strictly followed. This includes wearing appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, and working in a well-ventilated area to minimize exposure.
| Property | Data |
| CAS Number | 6619-95-0[1] |
| Molecular Formula | C20H30O3[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] |
| Hazards | Hazards are not fully known. Treat as a potentially hazardous chemical. |
This table summarizes the known properties of this compound. Due to the lack of comprehensive safety data, it is crucial to handle this compound with care.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound, based on general guidelines for hazardous waste management in research laboratories.[3]
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Avoid using abbreviations or chemical formulas.[4]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[5] Incompatible chemicals can react violently, producing heat or toxic gases.[4] Store acidic and basic waste streams separately.[5]
Step 2: Waste Collection and Storage
-
Container: Use a sturdy, leak-proof container that is chemically compatible with this compound and its solvents.[3] Whenever possible, use the original container.[5]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[3]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential spills or leaks.[3][4]
-
Storage Location: Store the waste in a designated, well-ventilated, and cool, dry area away from heat sources and incompatible materials.[6]
Step 3: Neutralization (for acidic waste solutions)
For solutions of this compound that are acidic, neutralization can make the waste safer to handle. However, this should only be performed by trained personnel and for small volumes.[7]
-
Procedure: Slowly add a suitable base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the acidic waste while stirring.[6]
-
pH Monitoring: Continuously monitor the pH of the solution. The target is a neutral pH between 5.5 and 9.5.[7]
-
Caution: Neutralization reactions can generate heat and fumes. Perform this step in a fume hood with appropriate PPE.
Step 4: Disposal of Empty Containers
-
Rinsing: Triple-rinse empty containers that held this compound with a suitable solvent.[8] The first rinsate must be collected and disposed of as hazardous waste.[3]
-
Defacing Labels: Completely remove or deface the original label on the empty container before disposal.[9]
-
Final Disposal: After thorough rinsing and drying, the container may be disposed of in the regular laboratory trash or recycling, depending on institutional policies.[9][8]
Step 5: Final Disposal of Chemical Waste
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
-
Documentation: Provide the EHS office with all available information about the compound.[4]
-
Do Not:
Logical Workflow for this compound Disposal
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | CAS:6619-95-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
